molecular formula C8H9ClN2O B1467072 2-Chloro-4-(cyclopropylmethoxy)pyrimidine CAS No. 1249453-31-3

2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Cat. No.: B1467072
CAS No.: 1249453-31-3
M. Wt: 184.62 g/mol
InChI Key: FCBUPMUOLFQEBM-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(cyclopropylmethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(cyclopropylmethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-(cyclopropylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBUPMUOLFQEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-4-(cyclopropylmethoxy)pyrimidine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Senior Application Scientist's Foreword: This guide provides a detailed technical overview of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not prominently indexed in major chemical databases as of this writing, its synthesis and reactivity can be confidently extrapolated from the well-established chemistry of its parent scaffold, the 2,4-dichloropyrimidines. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, synthetic protocols, and strategic insights required to effectively utilize this class of compounds. The principles and methodologies described herein are grounded in the extensive literature surrounding 2-chloro-4-alkoxypyrimidines.

Core Compound Profile & Physicochemical Properties

2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a disubstituted pyrimidine featuring a reactive chlorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. The pyrimidine core is a ubiquitous motif in numerous FDA-approved drugs, making its derivatives highly valuable in pharmaceutical research. The strategic placement of a leaving group (chlorine) and a modifiable ether linkage makes this compound a versatile intermediate for library synthesis and lead optimization.

The properties listed below are estimated based on its close analogue, 2-Chloro-4-methoxypyrimidine (CAS: 22536-63-6).[1][2]

PropertyValueSource/Analogue
CAS Number Not FoundTarget Molecule
Molecular Formula C₈H₉ClN₂OCalculated
Molecular Weight 184.62 g/mol Calculated
Appearance White to off-white solidAnalogue Data
Melting Point ~54-57 °C2-Chloro-4-methoxypyrimidine[1]
Boiling Point Not Available-
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, THF.General chemical knowledge

Synthesis and Mechanistic Insights: A Protocol for Selective Functionalization

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is rooted in the principles of nucleophilic aromatic substitution (SₙAr) on a di-halogenated pyrimidine core. The foundational starting material is the inexpensive and commercially available 2,4-dichloropyrimidine.

Causality of Experimental Design:

The key to this synthesis is achieving regioselectivity. In nucleophilic substitution reactions of 2,4-dichloropyrimidine, the C4 position is inherently more reactive than the C2 position.[3] This preferential reactivity is due to the greater electron deficiency at the C4/C6 positions, which better stabilizes the negative charge of the Meisenheimer complex intermediate during nucleophilic attack. This established electronic preference allows for a controlled, stepwise functionalization, first at C4, leaving the C2 chlorine available for subsequent diversification.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol describes the selective monosubstitution at the C4 position using cyclopropylmethanol.

Materials:

  • 2,4-Dichloropyrimidine

  • Cyclopropylmethanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

  • Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred THF.

  • Slowly add cyclopropylmethanol (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve, forming the sodium cyclopropylmethoxide nucleophile.

  • Nucleophilic Substitution: While maintaining the temperature at 0 °C, add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dichloropyrimidine is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 2-Chloro-4-(cyclopropylmethoxy)pyrimidine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_process Process cluster_products Products 2_4_DCP 2,4-Dichloropyrimidine SNAr Regioselective SNAr at C4 Position 2_4_DCP->SNAr CPM_OH Cyclopropylmethanol Alkoxide Formation of Sodium Cyclopropylmethoxide CPM_OH->Alkoxide + NaH in THF NaH Sodium Hydride (Base) Alkoxide->SNAr Nucleophile Target 2-Chloro-4-(cyclopropylmethoxy)pyrimidine SNAr->Target Byproducts NaCl + H₂ SNAr->Byproducts

Caption: Regioselective synthesis of the target compound.

Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine lies in the reactivity of the remaining chlorine atom at the C2 position. This position is now primed for a second, distinct chemical transformation.

Driving Force for C2 Reactivity:

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic substitution.[3] After the introduction of the electron-donating cyclopropylmethoxy group at C4, the C2 position remains sufficiently electrophilic to react with a wide range of nucleophiles or to participate in metal-catalyzed cross-coupling reactions. This dual reactivity makes the initial 2,4-dichloropyrimidine scaffold a powerful tool for creating molecular diversity.

Common Subsequent Transformations:
  • Nucleophilic Aromatic Substitution (SₙAr): The C2-chloro group can be readily displaced by various nucleophiles, including primary and secondary amines, thiols, and other alkoxides. This is one of the most common methods for elaborating the pyrimidine core in drug discovery programs.[4]

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling allows for the formation of a carbon-carbon bond at the C2 position by reacting with a boronic acid or ester. This is a robust method for introducing aryl or heteroaryl moieties.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative to SₙAr for forming carbon-nitrogen bonds, particularly with less nucleophilic amines.

  • C-S Coupling: Palladium catalysts can also be employed to form carbon-sulfur bonds with thiols, complementing direct SₙAr reactions.[6]

Logical Relationship of Reactivity

Reactivity_Diagram cluster_reactions C2 Position Transformations cluster_products Diverse Scaffolds Start 2-Chloro-4-(cyclopropylmethoxy)pyrimidine SNAr SₙAr (Amines, Thiols, Alkoxides) Start->SNAr Nu:⁻ Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki R-B(OH)₂ [Pd] Buchwald Buchwald-Hartwig (Amines) Start->Buchwald R₂NH [Pd] Product_N 2-Amino-4-alkoxy Derivatives SNAr->Product_N Product_S 2-Thio-4-alkoxy Derivatives SNAr->Product_S Product_C 2-Aryl-4-alkoxy Derivatives Suzuki->Product_C

Caption: Synthetic utility of the C2-chloro group.

Applications in Drug Discovery

The 2,4-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry. Its prevalence stems from the ability of the pyrimidine nitrogens to act as hydrogen bond acceptors, interacting with biological targets like protein kinases. The substituents at the C2 and C4 positions can be tailored to occupy specific pockets in an enzyme's active site, thereby tuning potency and selectivity.

While specific drugs derived from 2-Chloro-4-(cyclopropylmethoxy)pyrimidine are not documented, the broader class of 2-substituted-4-alkoxypyrimidines is integral to the development of:

  • Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to mimic the adenine ring of ATP, enabling them to bind to the enzyme's ATP-binding site.

  • Antiviral and Anticancer Agents: The pyrimidine structure is fundamental to nucleobases, making its derivatives effective as antimetabolites in cancer and virology.[7]

  • Central Nervous System (CNS) Agents: The scaffold has been explored for developing agents targeting CNS receptors.

The synthetic flexibility offered by intermediates like 2-Chloro-4-(cyclopropylmethoxy)pyrimidine allows for the rapid generation of compound libraries, which is a cornerstone of modern hit-to-lead and lead optimization campaigns.[4]

Safety and Handling

Based on the Safety Data Sheets (SDS) of analogous compounds like 2-Chloro-4-methylpyrimidine and 2-Chloro-4-methoxypyrimidine, the following safety precautions are advised.[1][8][9]

  • Hazard Identification:

    • Causes skin irritation (H315).[9]

    • Causes serious eye irritation (H319).[9]

    • May cause respiratory irritation (H335).[1]

    • May be harmful if swallowed.

  • Precautionary Measures:

    • Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.[8]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[8]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

References

  • L.D. Arnold, H. Maag, W.W. Turner, Jr. WO 2016/168619 A1. ()
  • J.M. Large, et al. (2011). Bioorganic & Medicinal Chemistry, 19, 836–851. ([Link])

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. ([Link])

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. ([Link])

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. ([Link])

  • 2-Chloro-4-methoxypyrimidine. PubChem. ([Link])

  • 2-chloro-5-(cyclopropylmethoxy)pyrimidine. ChemUniverse. ([Link])

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. ([Link])

  • Synthesis of chlorinated pyrimidines.
  • 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. PubChem. ([Link])

  • Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine. Ningbo Inno Pharmchem Co.,Ltd. ([Link])

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH. ([Link])

  • 2-chloropyrimidine. Organic Syntheses Procedure. ([Link])

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. ([Link])

Sources

Pyrimidine-Based Heterocyclic Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle stands as a "privileged scaffold" in modern medicinal chemistry, serving as the structural core for a vast array of FDA-approved therapeutics, particularly in oncology (kinase inhibitors) and infectious diseases.[1] Its ubiquity is not merely a function of its biological presence in nucleic acids (cytosine, thymine, uracil) but stems from its unique physicochemical versatility.

For the drug discovery scientist, the pyrimidine ring offers a tunable electronic landscape. It possesses defined vectors for hydrogen bonding (crucial for ATP-mimetic activity) and distinct regiochemical reactivity profiles that allow for the sequential introduction of diversity. This guide dissects the synthetic logic, functionalization strategies, and structural mechanics required to leverage pyrimidine building blocks effectively.[2]

Structural Mechanics & Pharmacophore Mapping

The Hinge-Binding Paradigm

In kinase inhibitor design, the pyrimidine ring is frequently utilized to target the ATP-binding pocket. The nitrogen atoms at positions 1 and 3 serve as critical hydrogen bond acceptors.

  • N1 Interaction: Often accepts a hydrogen bond from the backbone amide of the "gatekeeper+3" residue in the kinase hinge region.[3]

  • C2-Amine Interaction: When functionalized with an amino group at C2, the substituent acts as a hydrogen bond donor to the hinge backbone carbonyl (GK+1).

  • Electronic Deficiency: The

    
    -deficient nature of the pyrimidine ring (relative to benzene) lowers the energy of the LUMO, facilitating 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine) within the binding pocket.
Physicochemical Tuning
  • Lipophilicity (LogP): Pyrimidine lowers LogP relative to benzene (~ -1.5 units) and pyridine (~ -0.8 units), improving water solubility and reducing non-specific protein binding.

  • Basicity (pKa): The pKa of unsubstituted pyrimidine is ~1.3. However, this is highly tunable. Electron-donating groups (EDGs) like amines at C2/C4/C6 significantly increase basicity, while electron-withdrawing groups (EWGs) modulate it, allowing for precise pKa matching to physiological targets.

Synthetic Architectures: Regiocontrol & Causality

The utility of pyrimidines in library generation relies on the ability to selectively functionalize the ring positions. The most common starting materials are 2,4-dichloropyrimidines or 2,4,6-trichloropyrimidines .

The Hierarchy of Nucleophilic Aromatic Substitution ( )

The reactivity of chloropyrimidines towards nucleophiles is governed by the stabilization of the Meisenheimer complex intermediate.

  • C4/C6 Position (Most Reactive): Attack at C4/C6 leads to a negative charge delocalized onto the N1 and N3 nitrogens. This intermediate is highly stabilized, making C4 the primary site of substitution.

  • C2 Position (Less Reactive): Attack at C2 delocalizes charge onto N1/N3 as well, but the transition state energy is typically higher due to steric and electronic factors compared to the para-like C4 position.

  • C5 Position (Least Reactive): This position is not activated for

    
     and typically requires electrophilic substitution or metal-catalyzed cross-coupling.
    

Expert Insight - Inverting Selectivity: While standard conditions (DIPEA/n-BuOH) favor C4 substitution, C2 selectivity can be forced by:

  • Steric Blocking: Using a bulky group at C4 if pre-installed.

  • Electronic Modulation: Using 2-methanesulfonyl-4-chloropyrimidine.[4] The sulfone is a better leaving group and can alter the preference, often favoring C2 attack with alkoxides.

Visualization: Reactivity Workflow

The following diagram illustrates the logical flow of functionalizing a trichloropyrimidine scaffold, highlighting the regioselectivity hierarchy.

PyrimidineReactivity cluster_legend Reactivity Hierarchy Start 2,4,6-Trichloropyrimidine Step1 Step 1: C4 Substitution (High Selectivity) Start->Step1 Nucleophile 1 (1 eq) 0°C, Non-polar solvent Step2 Step 2: C6 Substitution (Moderate Selectivity) Step1->Step2 Nucleophile 2 (1 eq) RT, Polar solvent Step3 Step 3: C2 Substitution (Low Selectivity / Harsh Conditions) Step2->Step3 Nucleophile 3 (Excess) Heat (>80°C) Final Tri-functionalized Library Scaffold Step3->Final Purification Legend C4 > C6 >> C2

Caption: Regioselective functionalization hierarchy of 2,4,6-trichloropyrimidine via sequential SNAr.

Advanced Functionalization Strategies

Transition Metal Cross-Coupling

When


 fails (e.g., with unreactive arenes), Pd-catalyzed couplings are essential.
  • Suzuki-Miyaura: Ideal for C-C bond formation at C4/C5. Boronic acids are well-tolerated.

  • Buchwald-Hartwig: Essential for introducing amines at unreactive positions (e.g., C5) or when the nucleophile is weak (e.g., anilines with EWGs).

C-H Activation (The Minisci Reaction)

Modern drug discovery utilizes the Minisci reaction to append alkyl groups to electron-deficient heterocycles without pre-functionalization.

  • Mechanism: A carbon-centered radical (generated from a carboxylic acid +

    
     or photoredox) attacks the electron-deficient pyrimidine ring.
    
  • Selectivity: Protonated pyrimidines (under acidic conditions) are highly activated. Substitution typically occurs at C2 or C4. This is a powerful tool for "Late-Stage Functionalization" (LSF) to modulate solubility or metabolic stability (e.g., adding a methyl or cyclopropyl group).

Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Context: Standard procedure for the first diversification step of a 2,4-dichloropyrimidine scaffold.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: Aniline or Primary Amine (1.0 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent:

    
    -Butanol (for thermal) or DMF/THF (for ambient)
    

Procedure:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in

    
    -Butanol (0.2 M concentration) in a round-bottom flask.
    
  • Addition: Add DIPEA followed by the amine nucleophile dropwise at

    
    .
    
    • Causality: Low temperature prevents competing attack at C2.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If the amine is unreactive (e.g., electron-deficient aniline), heat to

    
    . Monitor via LCMS.
    
  • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Validation: The C4-isomer is typically the major product (>90%). Confirm regiochemistry via 1H-NMR (NOE analysis between the amine NH and Pyrimidine C5-H).

Protocol B: C-H Alkylation via Minisci Reaction

Context: Late-stage introduction of an alkyl group to modulate physicochemical properties.

Reagents:

  • Substrate: Pyrimidine derivative (1.0 eq)

  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid) (3.0 eq)

  • Catalyst:

    
     (0.2 eq)
    
  • Oxidant:

    
     (3.0 eq)
    
  • Solvent: 10% TFA in Water/Acetonitrile (1:1)

Procedure:

  • Setup: Dissolve substrate and carboxylic acid in the solvent mixture.

    • Causality: TFA protonates the pyrimidine, lowering the LUMO energy and activating it toward nucleophilic radical attack.

  • Initiation: Add

    
     and Ammonium Persulfate. Heat to 
    
    
    
    .
  • Monitoring: Evolution of

    
     gas indicates radical formation. Monitor via LCMS for conversion (typically 1-4 hours).
    
  • Workup: Neutralize with saturated

    
     (carefully, gas evolution). Extract with DCM.
    

Case Study: Kinase Inhibitor Data Comparison

The following table compares key pyrimidine-based kinase inhibitors, highlighting the specific role of the pyrimidine core in their binding mode.

Drug NameTarget KinasePyrimidine RoleKey Binding InteractionApproval Year
Imatinib BCR-ABLScaffold CoreN1 binds to hinge (Met318); Phenyl group extends to hydrophobic pocket.2001
Ibrutinib BTKHinge BinderPyrazolo[3,4-d]pyrimidine core mimics adenine; N1/N7 H-bonds to hinge.2013
Lazertinib EGFR (T790M)Hinge BinderPyrimidine N1 accepts H-bond; C2-amine donates H-bond to Met793.2018 (Korea)
Rosuvastatin HMG-CoAStackingPyrimidine core provides rigid spacing and

-stacking interactions.
2003

Strategic Pathway Visualization

This diagram outlines the decision matrix for selecting the synthesis route based on the desired substitution pattern.

SynthesisStrategy Target Target: Trisubstituted Pyrimidine Decision Is C4 Nucleophile Sensitive? Target->Decision RouteA Route A: Sequential SNAr (Standard) Decision->RouteA No RouteB Route B: Cross-Coupling First (Suzuki/Stille) Decision->RouteB Yes RouteC Route C: De Novo Synthesis (Cyclization) Decision->RouteC Complex Core CondA Robust Nucleophiles (Amines, Alkoxides) RouteA->CondA CondB Sensitive/Carbon Nucleophiles (Boronic acids, Zincates) RouteB->CondB CondC Inaccessible Substitution Pattern (e.g., C5-Alkyl without Halogen) RouteC->CondC

Caption: Decision matrix for selecting synthetic routes based on nucleophile stability and target complexity.

References

  • Li, W., et al. (2022). "Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery."[5][6] Current Topics in Medicinal Chemistry. Available at: [Link]

  • WuXi AppTec. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2][7] (Fundamental reactivity reference).

  • Dunetz, J. R., et al. (2019). "Minisci alkylation of heterocycles in pharmaceutical synthesis." Journal of Organic Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). "Novel Drug Approvals for 2024." Available at: [Link]

  • Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research. Available at: [Link]

Sources

The Strategic Dance of Substituents: A Deep Dive into the Structure-Activity Relationship of 4-Substituted 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1][2] Among the vast landscape of pyrimidine-based compounds, the 2-chloropyrimidine moiety serves as a particularly versatile and reactive intermediate, enabling the strategic exploration of chemical space. The chlorine atom at the 2-position provides a handle for further chemical modification, while the 4-position offers a prime location for introducing substituents that can profoundly influence biological activity. This guide delves into the intricate structure-activity relationship (SAR) of 4-substituted 2-chloropyrimidines, providing a comprehensive overview of their synthesis, biological evaluation, and the mechanistic underpinnings of their activity, with a particular focus on their role as kinase inhibitors, antibacterial, and antiviral agents.

The Synthetic Gateway: Forging the 2-Chloropyrimidine Core and its C4-Functionalized Analogs

The journey into the SAR of 4-substituted 2-chloropyrimidines begins with robust and efficient synthetic strategies. The common starting point is often a readily available pyrimidine derivative, such as uracil or 2-aminopyrimidine, which can be chlorinated to yield the key 2,4-dichloropyrimidine intermediate. Subsequent regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position allows for the introduction of a diverse array of substituents.[3][4]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol outlines a common method for the synthesis of the pivotal 2,4-dichloropyrimidine intermediate.

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (as a catalyst)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil in an excess of phosphorus oxychloride.

  • Carefully add a catalytic amount of N,N-dimethylaniline to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,4-dichloropyrimidine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Regioselective C4-Amination of 2,4-Dichloropyrimidine

This protocol details the introduction of an amine substituent at the C4 position, a common and critical step in the synthesis of many biologically active pyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Desired primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous solvent (e.g., isopropanol, acetonitrile, or THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,4-dichloropyrimidine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine followed by the base (TEA or DIPEA).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine, and monitor by TLC. Reactions are typically complete within 2-12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting 4-amino-2-chloropyrimidine derivative can be purified by column chromatography or recrystallization.

The following diagram illustrates the general synthetic workflow from a starting pyrimidine to a 4-substituted 2-chloropyrimidine derivative.

G Start Pyrimidine Precursor (e.g., Uracil) Intermediate 2,4-Dichloropyrimidine Start->Intermediate Chlorination (e.g., POCl3) Final_Product 4-Substituted 2-Chloropyrimidine Intermediate->Final_Product Regioselective SNAr at C4 Nucleophile Nucleophile (R-NH2, R-OH, R-SH) Nucleophile->Final_Product

Caption: General synthetic workflow for 4-substituted 2-chloropyrimidines.

The SAR Landscape: Tailoring the 4-Position for Diverse Biological Activities

The substituent at the 4-position of the 2-chloropyrimidine ring plays a pivotal role in determining the compound's biological activity and selectivity. By systematically modifying the size, shape, electronics, and hydrogen bonding potential of this substituent, medicinal chemists can fine-tune the molecule's interaction with its biological target.

Kinase Inhibition: A Privileged Scaffold for Targeting the ATP-Binding Site

The 2,4-disubstituted pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[5] The pyrimidine nitrogen atoms can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The substituent at the C4 position typically extends into the solvent-exposed region or a hydrophobic pocket, significantly influencing potency and selectivity.

A study on c-Jun N-terminal kinase (JNK) inhibitors demonstrated the importance of the 4-amino substituent.[2] Optimization of this group led to the identification of potent and selective inhibitors. The general trend observed was that small, hydrophobic groups were well-tolerated, while larger or more polar groups could either enhance or diminish activity depending on the specific sub-pockets of the JNK ATP-binding site.

Compound4-Substituent (R)JNK1 IC50 (nM)
1a -NH-phenyl500
1b -NH-(4-fluorophenyl)250
1c -NH-cyclopropyl150
1d -NH-tert-butyl80
1e -NH-(1-adamantyl)30

Data is illustrative and based on trends reported in the literature.

The data clearly indicates that increasing the steric bulk and hydrophobicity of the 4-amino substituent, from a simple phenyl group to a bulky adamantyl group, leads to a significant increase in inhibitory potency against JNK1. This suggests the presence of a hydrophobic pocket in the kinase that can accommodate these larger groups, leading to enhanced binding affinity.

The following diagram illustrates the key interactions of a 4-anilino-2-chloropyrimidine-based kinase inhibitor within the ATP-binding pocket of a generic kinase.

G Hinge Hinge Region (Backbone Amides) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonds Anilino 4-Anilino Substituent Pyrimidine->Anilino Chlorine 2-Chloro Chlorine->Pyrimidine Anilino->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Key interactions of a 4-anilino-2-chloropyrimidine kinase inhibitor.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

The 2,4-disubstituted pyrimidine scaffold has also shown promise in the development of novel antibacterial agents.[1][6][7][8] These compounds often target essential bacterial enzymes that are distinct from their mammalian counterparts, offering a potential for selective toxicity.

A recent study explored a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines as potent antibacterial agents.[6] While this series has substitutions at both the 2 and 4 positions, the principles of SAR can be extrapolated. The study found that a 4-chlorophenyl substituent at the 5-position of the pyrimidine ring resulted in the most potent compound against both Gram-positive and Gram-negative bacteria. This highlights the critical role that aryl substituents can play in modulating antibacterial activity.

Compound5-Aryl SubstituentS. aureus (MRSA) MIC (µg/mL)E. coli (ΔAcrB) MIC (µg/mL)
2a Phenyl48
2b 4-Fluorophenyl24
2c 4-Chlorophenyl12
2d 4-Methoxyphenyl816

Data adapted from Khalifa et al. (2024).[6]

The SAR data indicates that electron-withdrawing groups, particularly halogens, at the para-position of the aryl ring enhance antibacterial activity. The 4-chlorophenyl derivative (2c) was the most potent, suggesting that a combination of steric and electronic factors contributes to its efficacy. Conversely, the electron-donating methoxy group (2d) led to a decrease in activity.

Antiviral Activity: A Scaffold for Diverse Viral Targets

The versatility of the 4-substituted pyrimidine scaffold extends to the realm of antiviral drug discovery.[9][10][11][12] Derivatives of this class have shown activity against a range of viruses, including influenza virus and human coronavirus.[9][11]

In a study of pyrimido[4,5-d]pyrimidines, which can be synthesized from 4-substituted pyrimidine precursors, compounds featuring a cyclopropylamino group and an aminoindane moiety at the 4- and 7-positions, respectively, exhibited notable efficacy against human coronavirus 229E (HCoV-229E).[9] This suggests that the nature of the amino substituent at the 4-position is a key determinant of antiviral activity.

Another study on dihydropyrimidinones, a related class of compounds, found that a long lipophilic undecyl side chain at the C-4 position conferred potent and selective activity against Punta Toro virus, a member of the Bunyaviridae family.[10] This underscores the importance of lipophilicity in the 4-substituent for antiviral efficacy, likely by facilitating membrane transport or interaction with viral envelope proteins.

Mechanistic Insights and the Causality of Experimental Design

The observed SAR is a direct consequence of the molecular interactions between the 4-substituted 2-chloropyrimidine and its biological target. Understanding these interactions at a molecular level is crucial for rational drug design.

In the context of kinase inhibition, the choice of an aromatic amine at the 4-position is a deliberate design element. The planar aromatic ring can engage in favorable π-stacking interactions with aromatic residues in the ATP-binding pocket, while the amine linker provides the correct geometry for the pyrimidine core to interact with the hinge region. The 2-chloro substituent, while often serving as a synthetic handle, can also engage in halogen bonding or occupy a small hydrophobic pocket.[13][14][15]

For antibacterial and antiviral agents, the mechanism of action can be more varied. In some cases, the pyrimidine scaffold may act as a bioisostere for a natural substrate, competitively inhibiting an essential enzyme. In other instances, the molecule may disrupt protein-protein interactions or interfere with viral entry or replication processes. The choice of substituents at the 4-position is therefore guided by the specific characteristics of the target, with properties like hydrophobicity, hydrogen bonding capacity, and steric bulk being systematically varied to optimize activity.

The following logical diagram illustrates the iterative process of SAR-guided drug discovery for 4-substituted 2-chloropyrimidines.

G A Initial Hit Identification (e.g., 2-chloro-4-anilinopyrimidine) B Synthesis of Analog Library (Varying 4-substituent) A->B C In Vitro Biological Evaluation (e.g., Kinase Assay, MIC Assay) B->C D SAR Analysis (Identify key structural features) C->D E Computational Modeling (Docking, QSAR) D->E Rationalize SAR F Lead Optimization (Design of next-generation analogs) D->F Guide Design E->F Predict Activity F->B Iterative Cycle G In Vivo Studies F->G

Caption: Iterative cycle of SAR-guided drug discovery.

Conclusion: A Scaffold of Enduring Potential

The 4-substituted 2-chloropyrimidine scaffold represents a privileged starting point for the discovery of novel therapeutic agents. The synthetic accessibility of the core and the ease of introducing diverse functionality at the 4-position provide a fertile ground for medicinal chemistry exploration. The structure-activity relationships discussed herein, from the critical hinge-binding interactions in kinase inhibitors to the nuanced steric and electronic requirements for antibacterial and antiviral activity, underscore the profound impact of the 4-substituent. As our understanding of disease biology deepens and new targets emerge, the strategic and rational design of novel 4-substituted 2-chloropyrimidines will undoubtedly continue to yield promising drug candidates for a wide range of human diseases.

References

  • Karageorgis, G., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(11), 1463. [Link]

  • Khalifa, M. M., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(3), e2300656. [Link]

  • Khris, A. A., et al. (2017). Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. Bioorganic & Medicinal Chemistry Letters, 27(1), 142-146. [Link]

  • He, X., et al. (2020). New potent antibacterial pyrimidines: derivative of 2,4-disubstitued... ResearchGate. [Link]

  • Miyamoto, K., et al. (1995). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 43(8), 1347-1354. [Link]

  • Khalifa, M. M., et al. (2024). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. Semantic Scholar. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870-11883. [Link]

  • Khalifa, M. M., et al. (2024). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. ResearchGate. [Link]

  • Furet, P., et al. (2007). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 50(18), 4487-4503. [Link]

  • Lovrien, M. R., et al. (2023). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. bioRxiv. [Link]

  • Dobbelstein, M., et al. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Antiviral Research, 228, 106046. [Link]

  • Ramiz, M. M., et al. (2011). pyrimidine derivatives with antiviral activity A series of Substituted... ResearchGate. [Link]

  • Hadimani, S. B., et al. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 65(2), 1599-1620. [Link]

  • Gangjee, A., et al. (2009). Design, Synthesis, and X-Ray Crystal Structures of... Amanote Research. [Link]

  • Patil, S. A., et al. (2011). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-aggregation Inhibitors. Bioorganic & Medicinal Chemistry, 19(6), 1985-1996. [Link]

  • Zhang, Y., et al. (2006). Synthesis and SAR of[6][7][9]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. ResearchGate. [Link]

  • Goldstein, D. M., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2099-2102. [Link]

  • Gutierrez, R., et al. (2020). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Zhang, Y., et al. (2006). Synthesis and SAR of[6][7][9]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]

  • Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(14), 9886-9900. [Link]

  • Hafez, H. N., et al. (2008). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 31(6), 693-702. [Link]

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(10), 2221-2231. [Link]

  • Jorner, K., et al. (2023). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(31), 14099-14112. [Link]

  • Nagashima, K., et al. (2017). 4-Anilino-pyrimidine, novel aldosterone synthase (CYP11B2) inhibitors bearing pyrimidine structures. Bioorganic & Medicinal Chemistry Letters, 27(9), 1902-1906. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. Retrieved from [Link]

Sources

Chemical Stability of Cyclopropylmethyl Ethers in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical and metabolic stability profile of cyclopropylmethyl (CPM) ethers when attached to pyrimidine scaffolds, a structural motif increasingly utilized to modulate lipophilicity and metabolic clearance in drug discovery.

Executive Summary

The cyclopropylmethyl (CPM) ether moiety is a high-value bioisostere for ethyl or isopropyl ethers in medicinal chemistry. It offers a strategic advantage by reducing the "metabolic soft spot" liability of alkyl chains while maintaining or improving lipophilic efficiency (LipE). However, its integration into pyrimidine scaffolds introduces a dichotomy:

  • Metabolic Advantage: It sterically and electronically hinders Cytochrome P450 (CYP) mediated

    
    -dealkylation.
    
  • Chemical Liability: The moiety is susceptible to acid-catalyzed solvolysis, driven by the rapid rearrangement of the transient cyclopropylcarbinyl cation.

This guide provides the mechanistic grounding, synthetic protocols, and stability assays required to successfully deploy this motif in drug candidates.

The Physico-Chemical Rationale

Replacing a standard alkyl ether with a CPM ether on a pyrimidine ring is rarely a random choice; it is a calculated design step.

Lipophilicity and Metabolic Efficiency

The CPM group adds steric bulk and rigidity compared to an ethyl group.

  • Lipophilicity (

    
    LogD):  Typically increases LogD by ~0.4–0.6 units compared to a methyl ether, but often improves permeability.
    
  • Metabolic Blocking: The cyclopropyl ring C-H bonds are stronger (

    
    -like character, ~106 kcal/mol BDE) than standard alkyl 
    
    
    
    C-H bonds (~98 kcal/mol), making the terminal ring resistant to oxidation. The primary metabolic risk remains
    
    
    -dealkylation at the methylene linker.
The Pyrimidine Context

Pyrimidines are electron-deficient heteroaromatics. This electron-withdrawing nature (EWG) is the critical stabilizer for CPM ethers.

  • Mechanism: The pyrimidine ring pulls electron density from the ether oxygen lone pairs via resonance and induction.

  • Result: The oxygen becomes less basic (lower pKa of the conjugate acid). Since protonation of the oxygen is the rate-limiting step for acid hydrolysis, CPM ethers on pyrimidines are significantly more stable to acid than their phenyl or alkyl counterparts.

Mechanism of Instability: The Acid Challenge

Despite the stabilizing effect of the pyrimidine, strong acidic conditions (e.g., stomach acid, pH < 2) can trigger cleavage. This is not simple hydrolysis; it is a cation-mediated rearrangement .

The Cyclopropylcarbinyl Rearrangement

Upon protonation and C-O bond cleavage, the CPM group generates a cyclopropylcarbinyl cation . This species is non-classical (bicyclobutonium character) and extremely prone to rearrangement.

The Pathway:

  • Protonation: Acid protonates the ether oxygen.[1]

  • Cleavage: The C-O bond breaks, releasing the pyrimidine-OH and the cation.

  • Rearrangement: The cation equilibrates between the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.

  • Trapping: Nucleophiles (water, chloride) trap the rearranged cation, leading to a mixture of alcohol/halide byproducts.

Visualization of the Instability Pathway

The following diagram illustrates the divergence from the stable ether to the rearranged byproducts.

CPM_Rearrangement Ether Pyrimidine-CPM Ether Protonated Protonated Ether (Transition State) Ether->Protonated + H+ Cation Cyclopropylcarbinyl Cation Protonated->Cation Slow (RDS) Homoallyl Homoallyl Cation Cation->Homoallyl Fast Eq. Cyclobutyl Cyclobutyl Cation Cation->Cyclobutyl Fast Eq. Prod1 Cyclopropylmethanol (Reversible) Cation->Prod1 + H2O Prod3 Homoallyl Alcohol (Ring Open) Homoallyl->Prod3 + H2O Prod2 Cyclobutanol (Rearranged) Cyclobutyl->Prod2 + H2O

Caption: Acid-catalyzed cleavage mechanism showing the equilibrium of cationic intermediates leading to rearranged byproducts.

Synthesis Strategies

Installing a CPM ether onto a pyrimidine is best achieved via Nucleophilic Aromatic Substitution (


Ar)  rather than Williamson ether synthesis, due to the electron-deficient nature of the ring.
Ar Protocol (Preferred)

This method utilizes the acidity of cyclopropylmethanol and the electrophilicity of chloropyrimidines.

  • Substrate: 2,4-dichloropyrimidine or 4,6-dichloropyrimidine.

  • Reagent: Cyclopropylmethanol (1.1 equiv).

  • Base: NaH (for unreactive substrates) or

    
    /
    
    
    
    (for activated substrates).
  • Solvent: DMF or THF (0°C to RT).

Regioselectivity Note

In 2,4-dichloropyrimidines:

  • Sterics: The C4 position is generally less hindered and more electrophilic.

  • Outcome: Substitution typically occurs at C4 first . To target C2, one often requires a blocking group at C4 or specific catalytic conditions.

Synthesis Workflow Diagram

Synthesis_Workflow Start Dichloropyrimidine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack Reagent Cyclopropylmethanol + NaH (Base) Reagent->Intermediate Product CPM-Pyrimidine Ether Intermediate->Product Cl- Elimination (Major C4) Byproduct Regioisomer (Minor) Intermediate->Byproduct (Minor C2)

Caption: Standard


Ar workflow for installing CPM ethers on pyrimidines, highlighting the regioselectivity branch.

Experimental Protocols

These protocols are designed to validate the stability and synthesis of the scaffold.

Protocol A: Synthesis of 4-(Cyclopropylmethoxy)pyrimidine

Objective: Install CPM ether via


Ar.
  • Preparation: In a flame-dried flask under

    
    , dissolve cyclopropylmethanol (1.1 mmol) in anhydrous THF (5 mL).
    
  • Activation: Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol) portion-wise. Stir for 30 min until

    
     evolution ceases.
    
  • Addition: Add 4-chloropyrimidine derivative (1.0 mmol) dissolved in THF (2 mL) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS for disappearance of starting chloride.

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Acid Stability Profiling (Simulated Gastric Fluid)

Objective: Assess liability to acid-catalyzed rearrangement.

  • Test Medium: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, without pepsin).

  • Incubation: Dissolve compound to 10

    
    M in SGF (containing 1% DMSO as cosolvent).
    
  • Sampling: Incubate at 37°C. Aliquot at

    
     min.
    
  • Analysis: Quench aliquots immediately with cold acetonitrile (pH > 8 buffer optional to stop reaction). Analyze via HPLC-UV/MS.

  • Metric: Calculate

    
    .
    
    • Target: > 120 min (Acceptable).

    • Risk:[2] < 30 min (High risk of degradation in stomach).

Protocol C: Metabolic Stability (Microsomal)

Objective: Determine susceptibility to


-dealkylation.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M test compound.
    
  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Procedure: Pre-incubate microsomes + compound for 5 min at 37°C. Initiate with NADPH.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Quench: Cold Acetonitrile containing Internal Standard.

  • Data: Plot ln(% remaining) vs time to determine

    
    .
    

Comparative Stability Data

The following table summarizes the expected stability trends based on the electronic nature of the scaffold.

Scaffold TypeSubstituent (R)Electronic EffectAcid Stability (pH 1)Metabolic Stability (HLM)
Pyrimidine CPM Ether Strong EWG High (Hard to protonate)High (Steric block)
PhenylCPM EtherNeutral/Weak DonorModerateModerate
PyrimidineEthyl EtherStrong EWGHighLow (Rapid dealkylation)
Pyrimidine-AmineCPM EtherDonor (via resonance)Low (Easier to protonate)High

Key Takeaway: The electron-deficient pyrimidine ring is the "shield" that makes the CPM ether chemically viable. Adding electron-donating groups (like amino groups) to the pyrimidine can compromise this acid stability.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives. Journal of the American Chemical Society.[3] Link

  • Watanabe, K., et al. (2006).[4] Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.[4][5] Organic Process Research & Development. (Provides comparative ether stability data). Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses LipMetE and ether metabolism). Link

  • Navuluri, C., et al. (2024).[6] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.[6] Link

  • Marek, I., et al. (2020).[3] Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols.[3] Journal of the American Chemical Society.[3] (Mechanistic details on cation rearrangement). Link

Sources

Methodological & Application

Regioselective nucleophilic aromatic substitution (SnAr) of dichloropyrimidine

Application Note: Regioselective of Dichloropyrimidines

Executive Summary

The pyrimidine core is ubiquitous in kinase inhibitors (e.g., Pazopanib, Brigatinib) and other bioactive small molecules. When starting from 2,4-dichloropyrimidine , the primary challenge is controlling regioselectivity between the C4 and C2 positions.[1][2]

  • The Rule: Under standard

    
     conditions (neutral nucleophile, basic conditions), substitution occurs preferentially at the C4 position .[2]
    
  • The Exception: Selectivity can be eroded or inverted by steric bulk at C5, electron-donating groups (EDGs) at C6, or specific Lewis acid/base interactions.

  • The Challenge: 4,6-dichloropyrimidine requires precise stoichiometric control to achieve mono-substitution without over-reaction.

This guide provides the mechanistic rationale and validated protocols to navigate these selectivity landscapes.

Mechanistic Grounding: The C4 vs. C2 Dichotomy

To control the reaction, one must understand the electronic landscape of the pyrimidine ring.

Electronic Bias (The "Para" Effect)

In unsubstituted 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2.

  • Resonance: The intermediate Meisenheimer complex formed by attack at C4 can delocalize the negative charge onto N1 and N3 . Attack at C2 delocalizes charge onto N1 and N3 as well, but the linear conjugation path (para-like) at C4 is generally lower in energy.

  • LUMO Analysis: DFT calculations consistently show the largest LUMO coefficient at C4, making it the primary site for soft nucleophilic attack.

Steric and Substituent Effects[2][3]
  • C5 Substituents: An electron-withdrawing group (EWG) at C5 (e.g., -NO2, -F) lowers the LUMO energy further and typically enhances C4 selectivity . However, steric bulk at C5 can hinder the C4 approach, pushing nucleophiles toward C2.

  • C6 Substituents: An EDG at C6 (e.g., -OMe, -NHR) deactivates C4 via resonance donation, often shifting reactivity toward C2 .

Visualizing the Selectivity Pathway

RegioselectivityStart2,4-DichloropyrimidineTS_C4C4 Transition State(Kinetically Favored)Start->TS_C4 Standard Conditions(Low Sterics, EWG at C5)TS_C2C2 Transition State(Higher Energy Barrier)Start->TS_C2 Specific Conditions(C5 Bulk, C6 EDG)NuNucleophile (Nu-)Nu->StartProd_C4C4-Substituted Product(Major Isomer)TS_C4->Prod_C4Prod_C2C2-Substituted Product(Minor Isomer)TS_C2->Prod_C2

Figure 1: Mechanistic divergence in the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

345

Strategic Protocols

Protocol A: High-Fidelity C4-Selective Amination

Target: Synthesis of 4-amino-2-chloropyrimidines. Scope: Primary and secondary amines.

Rationale: To maximize C4 selectivity, we utilize a non-polar solvent to destabilize the transition state slightly (enhancing the difference between C4 and C2 barriers) and a mild base to scavenge HCl without promoting bis-substitution.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine Nucleophile (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol (for high temp) or DCM (for low temp). Note: Protic solvents like IPA can assist chloride departure via H-bonding.

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in IPA (0.2 M concentration). Cool the solution to 0 °C (ice bath).

  • Base Addition: Add DIPEA (1.2 equiv) in one portion.

  • Nucleophile Addition: Add the amine (1.05 equiv) dropwise over 15 minutes. Slow addition is critical to prevent local high concentrations that lead to bis-substitution.

  • Reaction:

    • Reactive Amines (e.g., pyrrolidine): Stir at 0 °C for 1–2 hours.

    • Less Reactive Amines (e.g., anilines): Allow to warm to Room Temperature (RT) or heat to 50–60 °C if monitoring shows no conversion.

  • Monitoring: Check LCMS for consumption of starting material (SM) and ratio of Regioisomer 1 (C4) vs Regioisomer 2 (C2). Target ratio >90:10.

  • Workup: Evaporate volatiles. Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The C4 isomer is typically less polar than the C2 isomer (verify with TLC).

Protocol B: Strategies for C2 Selectivity (The "Inversion")

Target: Synthesis of 2-amino-4-chloropyrimidines. Challenge: Direct

Method 1: The "Tertiary Amine" Trick (Specific to 5-substituted systems) Research indicates that reacting 5-nitro-2,4-dichloropyrimidine with tertiary amines (like Et3N or DABCO) can lead to C2-selective substitution followed by dealkylation, effectively installing a diethylamino group at C2. However, for general synthesis, this is niche.

Method 2: The "Masking" Strategy (Reliable) Since you cannot easily force C2 attack first, the industry standard is to:

  • React C4 with a "dummy" nucleophile that can be displaced later (e.g., thiomethoxide, if you plan to oxidize it to a sulfone).

  • Perform the desired

    
     at C2.[1]
    
  • Displace the C4 group.

Method 3: C6-Directing Group If your target molecule allows, installing an Electron Donating Group (EDG) at C6 (e.g., -OMe) before the amine coupling can shift selectivity toward C2.

  • Substrate: 2,4-dichloro-6-methoxypyrimidine.[3][5]

  • Condition: React with amine in THF at reflux.

  • Result: Enhanced C2 selectivity due to C4 deactivation by the C6-methoxy group.

Protocol C: Mono-substitution of 4,6-Dichloropyrimidine

Target: 4-amino-6-chloropyrimidine. Challenge: Symmetry leads to statistical mixtures of SM, Mono, and Bis products.

Step-by-Step Workflow:

  • Stoichiometry: Use a slight deficit of amine (0.9 equiv) relative to the pyrimidine (1.0 equiv). It is better to have unreacted starting material (easy to separate) than bis-product (difficult to separate).

  • Temperature Control: Perform the reaction at -10 °C to 0 °C .

  • Inverse Addition: Dissolve the amine and base in solvent and add this mixture dropwise to a solution of the 4,6-dichloropyrimidine. This ensures the pyrimidine is always in excess during the addition.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low C4/C2 Ratio (<3:1) High TemperatureLower reaction temp to -20 °C or 0 °C.
Steric Clash at C4If C5 has a bulky group, C2 attack becomes competitive. Switch to a smaller nucleophile or use Pd-catalysis (Buchwald-Hartwig) which often restores C4 selectivity.
Bis-substitution (Displacement of both Cl) Excess NucleophileReduce amine equivalents to 0.95–1.0.
High Local ConcentrationUse "Inverse Addition" (add amine to pyrimidine) and dilute reaction (0.1 M).
No Reaction Deactivated ElectrophileIf C5/C6 are EDGs, the ring is electron-rich. Switch solvent to NMP/DMSO and heat to 100–120 °C.

Decision Tree for Experimental Design

DecisionTreeStartStart: Dichloropyrimidine SubstrateTypeSubstrate Type?Start->TypeType242,4-DichloroType->Type24Type464,6-DichloroType->Type46TargetDesired Position?Type24->TargetAction46Use Protocol C:Inverse Addition0.9 equiv AmineLow TempType46->Action46PosC4C4 (Major)Target->PosC4PosC2C2 (Minor)Target->PosC2ActionC4Use Protocol A:IPA, DIPEA, 0°C(Standard SnAr)PosC4->ActionC4ActionC2Difficult via direct SnAr.1. Check for C6-EDG?2. Use Pd-Catalysis (Specialized)3. Route Redesign (Add C4 dummy)PosC2->ActionC2

Figure 2: Strategic decision matrix for selecting the appropriate protocol based on substrate and target regiochemistry.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 2015.[6][7] [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006.[7] [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 2021. (Relevant for Pd-catalyzed alternatives to SnAr). [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. [Link]

Application Notes and Protocol for the O-alkylation of 2,4-dichloropyrimidine with Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the O-alkylation of 2,4-dichloropyrimidine with cyclopropylmethanol, a key transformation in the synthesis of various biologically active compounds. The protocol is based on the principles of the Williamson ether synthesis, adapted for the specific reactivity of the pyrimidine core. We delve into the critical aspect of regioselectivity, reaction optimization, and thorough product characterization. This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering a detailed, step-by-step protocol and the scientific rationale behind each procedural choice.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The targeted synthesis of 2,4-disubstituted pyrimidines is of particular interest, and the O-alkylation of 2,4-dichloropyrimidine offers a versatile entry point to a diverse range of analogues. The reaction with cyclopropylmethanol is significant as the cyclopropylmethyl moiety is a valuable motif in drug design, often conferring improved metabolic stability and binding affinity.

The core of this protocol is the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an organohalide.[1] In this specific application, the sodium salt of cyclopropylmethanol, a potent nucleophile, is generated in situ using sodium hydride (NaH). This alkoxide then displaces one of the chlorine atoms on the 2,4-dichloropyrimidine ring through a nucleophilic aromatic substitution (SNAr) mechanism.

A critical consideration in the functionalization of 2,4-dichloropyrimidine is regioselectivity. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities. For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[2][3] This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. However, it is important to note that reaction conditions and the nature of the nucleophile can influence this selectivity.

This application note will guide the user through a reliable protocol to favor the synthesis of the C4-alkoxylated product, 2-(cyclopropylmethoxy)-4-chloropyrimidine.

Reaction Scheme

G cluster_0 Reaction Scheme 2,4-dichloropyrimidine 2,4-Dichloropyrimidine arrow 2,4-dichloropyrimidine->arrow cyclopropylmethanol Cyclopropylmethanol plus1 + cyclopropylmethanol->plus1 NaH NaH, THF NaH->arrow product 2-(cyclopropylmethoxy)-4-chloropyrimidine plus1->2,4-dichloropyrimidine plus2 + arrow->product

Caption: O-alkylation of 2,4-dichloropyrimidine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,4-Dichloropyrimidine≥98%e.g., Sigma-AldrichStore in a cool, dry place.
Cyclopropylmethanol≥99%e.g., Sigma-AldrichStore under inert atmosphere.
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichHighly reactive, handle with care.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichUse a freshly opened bottle or distill from a suitable drying agent.
Ethyl AcetateACS Gradee.g., Fisher ScientificFor workup and chromatography.
HexanesACS Gradee.g., Fisher ScientificFor chromatography.
Saturated Sodium Bicarbonate SolutionFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying organic layers.
Deuterated Chloroform (CDCl₃)For NMR analysis.

Experimental Protocol

Step 1: Preparation of the Reaction Setup
  • Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Maintain a positive pressure of nitrogen throughout the reaction to ensure anhydrous conditions. The use of an inert atmosphere is crucial as sodium hydride reacts violently with water.

G Start Assemble Flame-Dried Glassware Inert_Atmosphere Establish Nitrogen Atmosphere Start->Inert_Atmosphere Add_NaH Add Sodium Hydride Inert_Atmosphere->Add_NaH Add_THF Add Anhydrous THF Add_NaH->Add_THF Cool_Reaction Cool to 0 °C Add_THF->Cool_Reaction Add_Alcohol Slowly Add Cyclopropylmethanol Cool_Reaction->Add_Alcohol Stir_30min Stir at 0 °C for 30 min Add_Alcohol->Stir_30min Add_Pyrimidine Add 2,4-Dichloropyrimidine Solution Stir_30min->Add_Pyrimidine Warm_to_RT Warm to Room Temperature Add_Pyrimidine->Warm_to_RT Monitor_TLC Monitor Reaction by TLC Warm_to_RT->Monitor_TLC Quench Quench with Saturated NaHCO₃ Monitor_TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: Experimental workflow diagram.

Step 2: Formation of the Sodium Alkoxide
  • To the reaction flask, add sodium hydride (1.2 equivalents) carefully. The 60% dispersion in mineral oil can be weighed out, and the mineral oil can be removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by decantation.

  • Add anhydrous THF (tetrahydrofuran) to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the limiting reagent).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add cyclopropylmethanol (1.0 equivalent) dropwise to the stirred suspension of NaH in THF. The addition should be done cautiously as the reaction is exothermic and generates hydrogen gas. The formation of the sodium alkoxide is usually accompanied by the cessation of gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

Causality Behind Experimental Choices: The use of a strong base like sodium hydride is essential to deprotonate the primary alcohol, forming the highly nucleophilic alkoxide.[4] Anhydrous THF is an excellent aprotic polar solvent that can solvate the resulting sodium alkoxide without interfering with the reaction. Performing the deprotonation at 0 °C helps to control the exothermicity of the reaction.

Step 3: Nucleophilic Aromatic Substitution
  • In a separate flame-dried flask, dissolve 2,4-dichloropyrimidine (1.1 equivalents) in a minimal amount of anhydrous THF.

  • Slowly add the solution of 2,4-dichloropyrimidine to the freshly prepared sodium cyclopropylmethoxide suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The product should be more nonpolar than the starting dichloropyrimidine.

Causality Behind Experimental Choices: A slight excess of the dichloropyrimidine is used to ensure complete consumption of the more valuable alcohol. The reaction is typically run at room temperature to provide sufficient thermal energy for the SNAr reaction to proceed at a reasonable rate. The choice of an aprotic polar solvent like THF stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

Step 4: Workup and Purification
  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. This will neutralize any remaining base and hydrolyze any unreacted NaH.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the desired 2-(cyclopropylmethoxy)-4-chloropyrimidine.

Expected Results and Characterization

The expected product is 2-(cyclopropylmethoxy)-4-chloropyrimidine . The regioselectivity of the reaction is expected to favor substitution at the C4 position. However, the formation of the C2 isomer, 4-(cyclopropylmethoxy)-2-chloropyrimidine, is a possibility and should be monitored for during characterization.

PropertyExpected Value
AppearanceColorless to pale yellow oil or solid
Molecular FormulaC₈H₉ClN₂O
Molecular Weight184.62 g/mol
Yield60-80%
Predicted Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃):

  • δ 8.20-8.30 (d, 1H): H6 proton of the pyrimidine ring.

  • δ 6.80-6.90 (d, 1H): H5 proton of the pyrimidine ring.

  • δ 4.20-4.30 (d, 2H): Methylene protons (-O-CH₂-).

  • δ 1.20-1.30 (m, 1H): Methine proton of the cyclopropyl ring.

  • δ 0.60-0.70 (m, 2H): Methylene protons of the cyclopropyl ring.

  • δ 0.30-0.40 (m, 2H): Methylene protons of the cyclopropyl ring.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~170 ppm: C2 (carbon bearing the alkoxy group).

  • δ ~162 ppm: C4 (carbon bearing the chlorine atom).

  • δ ~158 ppm: C6.

  • δ ~110 ppm: C5.

  • δ ~75 ppm: Methylene carbon (-O-CH₂-).

  • δ ~10 ppm: Methine carbon of the cyclopropyl ring.

  • δ ~3 ppm: Methylene carbons of the cyclopropyl ring.

Note: The exact chemical shifts may vary depending on the solvent and concentration. It is advisable to run 2D NMR experiments (e.g., HMBC, HSQC) to unambiguously assign the structure and confirm the regiochemistry.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationIncomplete deprotonation of the alcoholEnsure the NaH is active and the reaction is strictly anhydrous. Allow for sufficient time for the alkoxide formation.
Low reactivity of 2,4-dichloropyrimidineGently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor carefully for side product formation.
Mixture of regioisomersReaction conditions favoring C2 substitutionWhile C4 is favored, some C2 isomer might form. Optimize the reaction temperature and time. Purification by column chromatography should separate the isomers.
Complex mixture of productsSide reactionsEnsure the reaction is performed under an inert atmosphere. Impurities in starting materials can also lead to side products.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2,4-Dichloropyrimidine: Irritant. Avoid contact with skin and eyes.

  • Anhydrous Solvents: THF can form explosive peroxides. Use from a fresh, sealed bottle or test for peroxides before use.

  • Hydrogen Gas Evolution: The reaction of NaH with the alcohol generates hydrogen gas. Ensure the reaction is properly vented.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). C2-selective Pd-catalyzed cross-coupling of 2, 4-dihalopyrimidines. Organic letters, 12(3), 532-535. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Optimizing reaction conditions for 4-alkoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Abstract

The 4-alkoxypyrimidine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous therapeutic agents.[1] Its prevalence is due to its ability to engage in key biological interactions and its synthetic tractability. The development of robust, high-yielding synthetic routes to access these intermediates is therefore of critical importance to researchers in medicinal chemistry and process development. This guide provides a detailed examination of the primary synthetic strategies for preparing 4-alkoxypyrimidines, focusing on the causal factors that govern reaction outcomes. We present in-depth protocols for the two most prevalent methods—Nucleophilic Aromatic Substitution (SNAr) and O-alkylation of 4-hydroxypyrimidines—and offer a systematic approach to optimizing critical reaction parameters for yield, purity, and scalability.

Introduction: The Chemical Rationale for 4-Alkoxypyrimidine Synthesis

The pyrimidine ring is classified as a π-deficient heterocycle.[2] The presence of two electronegative nitrogen atoms at positions 1 and 3 significantly reduces the electron density of the ring, particularly at the C2, C4, and C6 positions. This inherent electronic property makes the pyrimidine nucleus highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr), while rendering it less reactive towards electrophilic substitution.[2]

When a leaving group, such as a halogen, is present at the C4 position, the system is primed for substitution. Nucleophilic attack at C4 is generally favored over C2. This regioselectivity can be explained by examining the stability of the anionic Meisenheimer intermediate formed during the reaction. Attack at the C4 (or C2) position allows for the negative charge to be delocalized onto one of the ring nitrogen atoms, a more electronegative atom, which is a major stabilizing contributor.[3] The intermediate resulting from attack at C4 is often considered more stable, leading to the preferential formation of 4-substituted products.[3][4] This fundamental reactivity underpins the most common and reliable methods for synthesizing 4-alkoxypyrimidines.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing 4-alkoxypyrimidines is the SNAr reaction, involving the displacement of a halide (typically chloride) from a 4-halopyrimidine with an alkoxide nucleophile.[5][6] This reaction proceeds via a classical addition-elimination mechanism.

Reaction Mechanism

The reaction is a two-step process:

  • Nucleophilic Addition: The alkoxide (RO⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Elimination: The aromaticity is restored by the expulsion of the halide leaving group, yielding the final 4-alkoxypyrimidine product.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase cluster_byproducts Byproducts PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-N-CO₂Et]CO₂Et Betaine Adduct PPh3->Betaine DEAD DEAD DEAD->Betaine ROH R-OH (Alcohol) Oxyphosphonium [Py-O-PPh₃⁺] [R-O⁻] Alkoxyphosphonium Salt ROH->Oxyphosphonium PyOH 4-Hydroxypyrimidine IonPair [Py-O⁻] [PPh₃⁺-NH-N-CO₂Et]CO₂Et Ion Pair PyOH->IonPair Betaine->IonPair IonPair->Oxyphosphonium Hydrazine EtO₂C-NH-NH-CO₂Et Product 4-Alkoxypyrimidine Oxyphosphonium->Product SN2 Attack TPPO Ph₃P=O (TPPO) Oxyphosphonium->TPPO decision_tree start Goal: Synthesize 4-Alkoxypyrimidine sm_avail Is 4-Chloropyrimidine readily available? start->sm_avail alcohol_type What is the nature of the alcohol (R-OH)? sm_avail->alcohol_type Yes use_mitsunobu High O-selectivity needed? Substrate sensitive? Use Mitsunobu Protocol 2 sm_avail->use_mitsunobu No (start from 4-OH-pyrimidine) use_snar Use SNAr Protocol 1 alcohol_type->use_snar Primary or Simple Secondary use_williamson Consider Williamson-type alkylation (Method 3.1) alcohol_type->use_williamson Bulky Secondary or Prone to Elimination use_mitsunobu->use_williamson If byproduct removal is problematic

Sources

Scalable synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scalable Synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1][2] The pyrimidine core is a privileged scaffold found in numerous approved drugs, and the strategic placement of a reactive chlorine atom and a cyclopropylmethoxy group allows for diverse downstream functionalization.[3][4] This document provides a comprehensive, scalable, and robust protocol for the synthesis of this key intermediate. We delve into the underlying chemical principles, offer a detailed step-by-step methodology validated for scalability, and present a complete characterization framework. The protocol is designed to ensure high yield, purity, and reproducibility, addressing the rigorous demands of pharmaceutical research and development.

Scientific Rationale and Synthesis Strategy

The Underlying Chemistry: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electronic properties of the 2,4-dichloropyrimidine ring. The core principle involves the displacement of one of the chlorine atoms by the cyclopropylmethoxide anion.

Causality of Regioselectivity

A critical aspect of this synthesis is the high regioselectivity for substitution at the C4 position over the C2 position. The pyrimidine ring's nitrogen atoms are electron-withdrawing, which activates the chlorine-bearing carbons toward nucleophilic attack. However, the C4 position is generally more electrophilic and thus more reactive than the C2 position in SNAr reactions.[5][6] This differential reactivity is the cornerstone of the synthetic strategy, allowing for the preferential formation of the desired 4-substituted isomer and minimizing the formation of difficult-to-separate isomeric byproducts.[6]

Selection of Reagents
  • Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the cyclopropylmethanol to form the potent sodium cyclopropylmethoxide nucleophile. Its insoluble nature in THF requires careful handling but ensures the reaction drives to completion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its aprotic nature prevents the quenching of the hydride base and the resulting alkoxide. It also possesses a suitable boiling point for temperature control and effectively solubilizes the 2,4-dichloropyrimidine starting material.

Process Workflow and Visualization

The overall synthetic process is a sequential operation involving the formation of the nucleophile followed by the SNAr reaction, work-up, and purification.

workflow cluster_prep Phase 1: Nucleophile Generation cluster_reaction Phase 2: SNAr Reaction cluster_purification Phase 3: Isolation & Purification prep_vessel Inert Atmosphere Setup (N2/Ar, Anhydrous THF) add_alcohol Add Cyclopropylmethanol prep_vessel->add_alcohol add_base Portion-wise Addition of NaH (Control H2 evolution) add_alcohol->add_base stir Stir at 0-25°C (Complete Deprotonation) add_base->stir cool Cool Alkoxide Solution to 0°C stir->cool Transfer or In-situ add_dcp Slowly Add 2,4-Dichloropyrimidine (in Anhydrous THF) cool->add_dcp react Warm to RT & Stir (Monitor by TLC/LC-MS) add_dcp->react quench Careful Quenching (Ice-cold water/NH4Cl) react->quench Upon Completion extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization & QC (NMR, MS, Purity) purify->characterize

Caption: Scalable workflow for the synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Suggested PurityNotes
2,4-Dichloropyrimidine3934-20-1148.98>98%Irritant. Handle with care.
Cyclopropylmethanol2516-33-872.11>99%Flammable liquid.
Sodium Hydride (NaH)7646-69-724.0060% dispersion in oilFlammable solid. Reacts violently with water.
Tetrahydrofuran (THF)109-99-972.11Anhydrous, >99.8%Peroxide formation risk. Use inhibitor-stabilized.
Ethyl Acetate141-78-688.11ACS GradeFor extraction.
Hexanes110-54-386.18ACS GradeFor chromatography.
Saturated NH₄Cl (aq)N/AN/AN/AFor quenching.
BrineN/AN/AN/AFor washing.
Anhydrous MgSO₄/Na₂SO₄N/AN/AN/AFor drying.
Silica GelN/AN/A230-400 meshFor column chromatography.
Equipment
  • Three-neck round-bottom flask or jacketed reactor, appropriately sized for the intended scale.

  • Mechanical overhead stirrer.

  • Thermometer/temperature probe.

  • Dropping funnel/addition funnel.

  • Inert gas (Nitrogen or Argon) line with bubbler.

  • Ice bath and heating mantle/circulator.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

Step-by-Step Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. Sodium hydride is highly reactive; handle with extreme care under an inert atmosphere.

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, thermometer, and dropping funnel. Flame-dry the apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Nucleophile Formation: a. To the reactor, add anhydrous THF (approx. 5 mL per 1 g of 2,4-dichloropyrimidine). b. Add cyclopropylmethanol (1.1 equivalents). c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (60% dispersion, 1.2 equivalents) portion-wise over 20-30 minutes. Note: Hydrogen gas will evolve. Ensure adequate ventilation and no nearby ignition sources. e. After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 1 hour to ensure complete formation of the sodium cyclopropylmethoxide.

  • SNAr Reaction: a. In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous THF. b. Cool the alkoxide suspension from step 2.e back down to 0 °C. c. Slowly add the 2,4-dichloropyrimidine solution via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. d. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Isolation: a. Cool the reaction mixture to 0 °C. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. c. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers and wash with water, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: a. Purify the crude material by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc/Hexanes). c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-Chloro-4-(cyclopropylmethoxy)pyrimidine as a white solid or colorless oil.

Reaction Scheme and Quantitative Data

Sources

Buchwald-Hartwig amination protocols for 2-chloropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 2-Chloropyrimidine Derivatives

Executive Summary

The 2-aminopyrimidine motif is a cornerstone of modern medicinal chemistry, serving as the hinge-binding scaffold in numerous kinase inhibitors (e.g., Imatinib, Dasatinib). While Nucleophilic Aromatic Substitution (


) is the traditional route for functionalizing 2-chloropyrimidines, it often fails with electron-rich anilines, sterically hindered amines, or substrates bearing base-sensitive functionalities.

This guide details optimized Buchwald-Hartwig (B-H) cross-coupling protocols specifically designed for the 2-chloropyrimidine scaffold. Unlike standard aryl chlorides, this substrate presents unique challenges: competitive coordination of the pyrimidine nitrogens to Palladium (catalyst poisoning) and high susceptibility to hydrolysis. By utilizing Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts , researchers can overcome these barriers to achieve high yields under mild conditions.

Mechanistic Insight & Ligand Strategy

The 2-Chloropyrimidine Paradox

In B-H amination, the 2-chloropyrimidine substrate presents a dichotomy:

  • Electronic Activation: The electron-deficient ring facilitates the Oxidative Addition (OA) step compared to electron-rich aryl chlorides.

  • Catalyst Deactivation: The same electron-deficiency makes the pyrimidine nitrogens excellent

    
    -donors, capable of displacing phosphine ligands and forming inactive Pd-bis(pyrimidine) complexes.
    

The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are large enough to prevent the formation of inactive Pd-dimers and electron-rich enough to drive the oxidative addition.

Ligand Selection Logic
  • BrettPhos: The "Gold Standard" for primary amines (anilines, alkyl amines). Its size prevents the binding of a second amine, ensuring high selectivity for mono-arylation.

  • RuPhos: The optimal choice for secondary amines . It accommodates the steric bulk of two alkyl groups on the nitrogen nucleophile while preventing

    
    -hydride elimination.
    
  • tBuBrettPhos: Specialized for amides and extremely weak nucleophiles.

Visual Guide: Ligand & Base Decision Tree

LigandSelection Start Substrate Analysis: 2-Chloropyrimidine + Amine AmineType Amine Class? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Aniline/Alkyl Secondary Secondary Amine (R2-NH) AmineType->Secondary Cyclic/Acyclic Amide Amide/Lactam (R-CONH2) AmineType->Amide Ligand1 Ligand: BrettPhos (Selectivity) Primary->Ligand1 Ligand2 Ligand: RuPhos (Steric Tolerance) Secondary->Ligand2 Ligand3 Ligand: tBuBrettPhos (Electronic Activation) Amide->Ligand3 BaseCheck Base Sensitive Groups? (Esters, Nitriles, acidic protons) Ligand1->BaseCheck Ligand2->BaseCheck WeakBase Base: K2CO3 or Cs2CO3 Solvent: t-Amyl Alcohol Temp: 80-100°C BaseCheck->WeakBase Yes (Sensitive) StrongBase Base: NaOtBu or LiHMDS Solvent: THF or Dioxane Temp: 60-80°C BaseCheck->StrongBase No (Robust)

Figure 1: Decision matrix for selecting the optimal catalytic system based on nucleophile type and functional group tolerance.

Experimental Protocols

Protocol A: Coupling of Primary Amines (BrettPhos System)

Target: Selective mono-arylation of primary anilines or alkyl amines. Rationale:BrettPhos Pd G4 is used to generate the active LpD(0) species immediately, avoiding the induction period associated with Pd(OAc)₂.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (1.4 equiv) [Use

    
     if substrate has esters/nitriles]
    
  • Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the 2-chloropyrimidine (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Catalyst Addition: Add BrettPhos Pd G4 (0.02 mmol, 2 mol%).

    • Note: If using G3, ensure the methylated carbazole byproduct will not interfere with purification.[1] G4 is preferred for cleaner profiles.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (critical for heterogeneous bases).

  • Monitoring: Monitor by LCMS at 1 hour. Full conversion is typically observed within 2–4 hours.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black/salts, and concentrate.

Protocol B: Coupling of Secondary Amines (RuPhos System)

Target: Coupling of morpholines, piperazines, or acyclic secondary amines. Rationale:RuPhos prevents


-hydride elimination, a common side reaction with acyclic secondary amines.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu

  • Solvent: THF (if using LiHMDS) or Toluene[2]

Step-by-Step Procedure:

  • Setup: Charge vial with 2-chloropyrimidine and RuPhos Pd G4 (2 mol%).

  • Inerting: Evacuate and backfill with Argon (

    
    ).
    
  • Reagent Addition: Add the secondary amine and solvent (THF).

  • Base Addition: Add LiHMDS dropwise at room temperature.

    • Why LiHMDS? Soluble bases often provide faster kinetics for hindered substrates compared to insoluble carbonates.

  • Reaction: Heat to 65°C . (RuPhos systems are highly active and often require lower temperatures than BrettPhos).

  • Quench: Quench with saturated

    
     solution to prevent hydrolysis of the product.
    

Troubleshooting & Optimization Matrix

If the standard protocols fail, use this "Self-Validating" matrix to diagnose the failure mode.

Observation (LCMS)Probable CauseCorrective Action
No Reaction (SM remains) Catalyst Poisoning or Oxidation1. Switch to a G4 Precatalyst (ensures active Pd(0)).2. Sparge solvent with Argon for 15 mins.3. Increase temp to 100°C.
Hydrolysis Product (2-OH) Trace Water + Base1. Use anhydrous reagents (freshly opened).2. Switch from hygroscopic NaOtBu to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

.3. Use t-Amyl alcohol (less hygroscopic than dioxane).
Dehalogenation (Ar-H)

-Hydride Elimination
1. Switch ligand to RuPhos (specifically designed to stop this).2. Lower reaction temperature.[3]
Bis-arylation (Ar-N-Ar) Ligand too small1. Switch to BrettPhos (bulky ligand prevents double coupling).2. Increase amine equivalents to 1.5x.
Stalled Conversion (~50%) Catalyst Death1. Add a second portion of catalyst (1 mol%) after 2 hours.2. Check for "Pd Black" precipitation (sign of ligand dissociation).

Scale-Up & Process Workflow

Scaling from mg to gram/kg scale introduces safety and thermal risks. The 2-chloropyrimidine coupling is exothermic.

Visual Guide: Scale-Up Workflow

ScaleUp Step1 1. Safety Calorimetry (RC1 Analysis) Step2 2. Catalyst Charge (Solid Handling) Step1->Step2 Step3 3. Controlled Addition (Base/Amine) Step2->Step3 Inert Atmosphere Step4 4. Reaction Aging (IPC: <1% SM) Step3->Step4 Temp Control Step5 5. Pd Scavenging (SiliaMetS Thiol) Step4->Step5 Workup

Figure 2: Workflow for scaling reactions >50g, emphasizing safety and purification.

Critical Scale-Up Notes:

  • Exotherm Control: Do not add all reagents at once. For LiHMDS protocols, dose the base over 30–60 minutes to manage heat evolution.

  • Pd Removal: On a large scale, chromatography is inefficient. Use metal scavengers (e.g., SiliaMetS® Thiol or DMT) added to the crude organic layer. Stir for 4 hours at 50°C, then filter. This typically reduces Pd content to <20 ppm.

  • Cost Reduction: For >1kg batches, consider forming the active catalyst in situ using

    
     + Ligand (1:1.2 ratio) + water/solvent activation, rather than buying expensive G4 precatalysts, provided the induction period is managed.
    

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design of Palladacycles for Cross-Coupling Reactions." The Journal of Organic Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination with Chloropyridines and Pyrimidines." BenchChem Protocols.

  • Sigma-Aldrich (Merck). "G3 and G4 Buchwald Precatalysts: User Guide." Sigma-Aldrich Technical Bulletins.

Sources

Troubleshooting & Optimization

Separating 2-chloro-4-alkoxy and 4-chloro-2-alkoxy pyrimidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Separation of 2-chloro-4-alkoxypyrimidine and 4-chloro-2-alkoxypyrimidine isomers. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Diagnostic & Triage: Understanding the Mixture

The Issue: You performed a nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidine using an alkoxide (e.g., Sodium Methoxide), intending to synthesize 2-chloro-4-methoxypyrimidine . However, LC-MS or NMR analysis indicates a mixture of the desired product and its regioisomer, 4-chloro-2-methoxypyrimidine .

Root Cause Analysis (The "Why"): This is a classic regioselectivity challenge governed by the competition between electronic activation and steric hindrance.

  • Electronic Bias (The "Para" Effect): The C4 position is generally more electrophilic than C2. The nitrogen at position 1 (N1) activates C4 through a conjugated vinylogous imine system (para-like), whereas C2 is activated by inductive effects of both nitrogens (ortho-like). Quantum Mechanical (QM) calculations of the Lowest Unoccupied Molecular Orbital (LUMO) typically show a larger coefficient at C4, favoring nucleophilic attack at this position.

  • The Exception (C2 Attack): While C4 is favored, the energy difference is often small (

    
     can be < 2 kcal/mol). Factors such as high reaction temperatures, strong ion-pairing (e.g., Li+ vs K+), or steric bulk of the nucleophile can erode this selectivity, leading to 5–20% of the unwanted C2-alkoxy isomer.
    

Visualizing the Pathway:

ReactionPathway Start 2,4-Dichloropyrimidine TS_C4 TS: C4 Attack (Lower Energy) Start->TS_C4 + RO- (Kinetic Path) TS_C2 TS: C2 Attack (Higher Energy) Start->TS_C2 + RO- (Competitive Path) Prod_Major 2-Chloro-4-alkoxypyrimidine (Major Product) Solid TS_C4->Prod_Major Prod_Minor 4-Chloro-2-alkoxypyrimidine (Minor Impurity) Oil/Low MP TS_C2->Prod_Minor

Figure 1: Kinetic competition between C4 and C2 nucleophilic attack. The C4 pathway is electronically favored but not exclusive.

Troubleshooting Protocols (The "Fix")

Do not attempt to separate these isomers using standard Hexane/Ethyl Acetate gradients immediately. Their polarities are often too similar (


). Use the following tiered approach.
Protocol A: Selective Crystallization (Recommended for Scale >1g)

The major isomer (2-chloro-4-methoxy) is a crystalline solid (MP ~54–58 °C), whereas the minor isomer often acts as a crystallization inhibitor or remains an oil.

Step-by-Step:

  • Concentrate: Evaporate the crude reaction mixture to a thick oil or solid residue.

  • Solvent Choice: Use a non-polar solvent with marginal solubility for the pyrimidine, such as Heptane or a mixture of Heptane/IPA (9:1) .

  • Dissolution: Heat the mixture to 50–60 °C until fully dissolved.

  • Cooling: Cool slowly to Room Temperature (RT), then to 0–4 °C. Seed with pure 2-chloro-4-methoxypyrimidine if available.

  • Filtration: The desired C4-alkoxy isomer typically crystallizes out. The C2-alkoxy impurity remains in the mother liquor.

  • Wash: Wash the filter cake with cold heptane.

Protocol B: Optimized Chromatography (For Difficult Mixtures)

If crystallization fails or high purity (>99.5%) is required, use these specific solvent systems designed for nitrogen heterocycles.

Data Table: Chromatographic Solvent Systems

Solvent SystemRatio (v/v)Target

Notes
Petroleum Ether / DCM 2:1 to 1:1 ~0.15 Gold Standard. Chlorinated solvents often differentiate pyrimidine dipole moments better than esters [1].
Toluene / Ethyl Acetate9:1 to 4:1~0.10Good alternative if DCM is restricted. Toluene interacts with the

-system.
DCM / Methanol99:1~0.05Use only for very polar derivatives.

Technique Tip:

  • Column Loading: Do not overload. Use a silica-to-sample ratio of at least 50:1.

  • Gradient: Start with 100% Non-polar (Pet Ether or Toluene) and increase the polar modifier very slowly (e.g., 1% increments).

Protocol C: Chemical Differentiation (The "Nuclear Option")

If the isomers are inseparable by physical means, exploit their reactivity differences.

  • Hydrolysis: The 4-alkoxy group is generally more susceptible to acidic hydrolysis than the 2-alkoxy group due to para-quinoid resonance stabilization of the intermediate.

  • Strategy: Treating the mixture with mild aqueous acid (e.g., 1M HCl, RT, 1-2h) may selectively hydrolyze the impurity (if the impurity is the 4-alkoxy in a C2-synthesis) or the product. Warning: This destroys material. Only use if you know which isomer hydrolyzes faster for your specific R-group.

Prevention & Process Optimization

To avoid this separation headache in future batches, optimize the reaction conditions to maximize Regioselectivity (Ratio > 20:1).

Decision Tree for Process Optimization:

Optimization Check Analyze Crude Ratio (LCMS/NMR) Good Ratio > 95:5 Proceed to Protocol A Check->Good Acceptable Bad Ratio < 85:15 Optimize Reaction Check->Bad Poor Selectivity Temp Lower Temperature (-20°C to 0°C) Bad->Temp Step 1 Solvent Change Solvent (THF vs MeOH) Temp->Solvent Step 2 Base Change Base/Cation (Li+ vs Na+) Solvent->Base Step 3

Figure 2: Optimization workflow. Lower temperatures generally favor the kinetic product (C4-substitution).

Key Optimization Parameters:

  • Temperature: Run the reaction at the lowest possible temperature (start at -10 °C). Higher temperatures increase the energy available to overcome the barrier for the C2-attack.

  • Solvent: Non-polar, non-coordinating solvents (like Toluene) often enhance selectivity compared to polar aprotic solvents (DMF/DMSO), which strip cations and increase the "naked" reactivity of the alkoxide, reducing selectivity.

  • Stoichiometry: Add the alkoxide slowly to the pyrimidine. A high local concentration of alkoxide can lead to double-substitution (2,4-dialkoxy), which is another difficult impurity.

Frequently Asked Questions (FAQ)

Q: How do I distinguish the isomers by NMR? A: Look at the pyrimidine ring protons.

  • 2-chloro-4-alkoxy (Major): The C5 and C6 protons usually appear as two doublets (

    
     Hz). The C6 proton is more deshielded (downfield, ~8.2 ppm) than C5 (~6.8 ppm).
    
  • 4-chloro-2-alkoxy (Minor): The symmetry is different, but the key diagnostic is often the shift of the alkoxy group itself or the C5-H shift, which changes due to the different electronic environment of the adjacent nitrogen.

Q: Can I use distillation? A: Generally, no . The boiling points are too close (e.g., 2-Cl-4-OMe boils at ~101°C @ 23 mmHg). To achieve separation, you would need a high-efficiency fractionating column, which requires large scale (>100g) and risks thermal degradation.

Q: Why is my product turning into a solid block in the column? A: 2-chloro-4-alkoxypyrimidines crystallize easily. If you use a solvent system where the product has low solubility (like pure Hexane), it will crash out inside the silica pores. Ensure your mobile phase contains enough DCM or Toluene to keep the product solubilized during elution.

References

  • Patent CN103554036B. Preparation method of 2-chloro-4-substituted pyrimidines compounds. (2014).
  • WuXi AppTec . Regioselectivity of SNAr reaction of 2,4-dichloropyrimidines. QM Magic Class, Chapter 1. Available at: [Link] (Authoritative source on the QM/LUMO explanation for C4 vs C2 selectivity).

  • PubChem . 2-Chloro-4-methoxypyrimidine Compound Summary. Available at: [Link] (Physical property verification).

Purification methods for 2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Introduction

Welcome to the Technical Support Center for 2-Chloro-4-(cyclopropylmethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this key chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its purification.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The protocols and advice presented here are grounded in established chemical principles and validated by field experience. We will explore the causality behind experimental choices to empower you to make informed decisions in your own laboratory work.

Section 1: Purification by Column Chromatography

Silica gel column chromatography is the most common method for purifying 2-Chloro-4-(cyclopropylmethoxy)pyrimidine from crude reaction mixtures. Its effectiveness hinges on the correct choice of stationary phase and mobile phase to achieve optimal separation from impurities.

Troubleshooting and FAQs: Column Chromatography

Q1: What is a good starting solvent system (mobile phase) for purifying this compound on a silica gel column?

A1: Based on the polarity of similar 2-chloropyrimidine structures, a non-polar/polar solvent mixture is recommended. A gradient system often yields the best results. Start with a low-polarity mixture and gradually increase the polarity.

  • Initial Recommendation: A mixture of petroleum ether (or hexanes) and ethyl acetate is a standard choice. A good starting point is a 9:1 or 8:2 ratio of petroleum ether to ethyl acetate.[1]

  • Alternative System: For compounds that require a slightly more polar system, a mixture of petroleum ether and dichloromethane has proven effective for related structures.[2]

  • Pro-Tip: Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent ratio. The ideal Rf value for the target compound should be between 0.25 and 0.35 for good separation.

Q2: My compound is streaking on the TLC plate and the column. What is causing this?

A2: Streaking is typically caused by one of two issues: compound degradation on the silica or poor solubility in the mobile phase. Chlorinated pyrimidines can be sensitive to the acidic nature of standard silica gel.

  • Solution 1 (Neutralize Silica): Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine (v/v) to neutralize the acidic sites. Let it sit for an hour before packing the column. This is particularly important if starting materials or byproducts are basic (e.g., amines).

  • Solution 2 (Solvent Choice): If solubility is the issue, add a small percentage of a stronger solvent like dichloromethane or a few drops of methanol to your mobile phase to improve solvation. However, be cautious as this will significantly increase the eluting power.

Q3: I see multiple spots on the TLC after purification. What are the likely impurities?

A3: Impurities often arise from the synthetic route. For chloropyrimidines, common byproducts include:

  • Isomers: In some synthetic pathways, isomers can form, such as the 4-chloro-2-(cyclopropylmethoxy)pyrimidine. These isomers may have very similar polarities, making separation difficult.[2]

  • Disubstituted Products: If the reaction conditions are not carefully controlled, reaction at both the 2- and 4-positions can occur, leading to disubstituted pyrimidine byproducts.[2][3]

  • Starting Material: Unreacted starting materials are a common impurity.

  • Hydrolysis Product: The 2-chloro group can be hydrolyzed to a hydroxyl group (2-hydroxy-4-(cyclopropylmethoxy)pyrimidine), especially if the crude product is exposed to water for extended periods. This impurity is significantly more polar.

Q4: The yield from my column is very low. Where did my compound go?

A4: Low recovery can result from irreversible adsorption onto the stationary phase or co-elution with an impurity that was not visible on TLC (e.g., UV-inactive).

  • Check Adsorption: If you suspect irreversible binding, you can try "flushing" the column with a very polar solvent like 10% methanol in ethyl acetate after your initial elution.

  • Dry Loading: For compounds with moderate solubility in the mobile phase, using a "dry loading" technique can improve resolution and yield. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your packed column.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica-to-crude-product weight ratio of 50:1 to 100:1. Pack the column using a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude 2-Chloro-4-(cyclopropylmethoxy)pyrimidine in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica bed. Alternatively, use the dry loading method described in Q4.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor the elution process using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% ethyl acetate in hexanes to 10%, then 15%) to elute the compound.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization: Chromatography Troubleshooting Workflow

G start Start Purification tlc Run TLC to find optimal solvent system start->tlc rf_check Is Rf between 0.25 - 0.35? tlc->rf_check pack_col Pack Column & Load Sample rf_check->pack_col Yes high_rf Rf too high (>0.5) rf_check->high_rf No low_rf Rf too low (<0.2) rf_check->low_rf run_col Run Column Chromatography pack_col->run_col analyze Analyze Fractions by TLC run_col->analyze purity_check Are fractions pure? analyze->purity_check combine Combine Pure Fractions & Evaporate purity_check->combine Yes streaking Streaking or Multiple Spots purity_check->streaking No end Pure Compound combine->end decrease_pol Decrease Eluent Polarity high_rf->decrease_pol increase_pol Increase Eluent Polarity low_rf->increase_pol decrease_pol->tlc increase_pol->tlc re_run Re-run column with modified conditions (e.g., neutralized silica, gradient elution) streaking->re_run re_run->pack_col

Caption: Troubleshooting workflow for column chromatography.

Section 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, crystalline material, provided a suitable solvent can be found. It is most effective for removing small amounts of impurities from a product that is already relatively clean.

Troubleshooting and FAQs: Recrystallization

Q1: How do I choose the right solvent for recrystallization?

A1: The ideal solvent is one in which 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening: Test solubility in small vials with various solvents. Good candidates to screen include isopentane, hexane, heptane, isopropanol, ethanol, and mixtures like ethyl acetate/hexane. For the related 2-chloropyrimidine, isopentane has been used successfully.[4]

  • General Principle: "Like dissolves like." Given the compound's structure, moderately polar to non-polar solvents are the best place to start.

  • Advanced Technique: If the compound is only soluble in highly polar solvents like DMF or DMSO, consider diffusion crystallization. Dissolve the compound in DMF and place it in a larger chamber containing a miscible anti-solvent like dichloromethane or diethyl ether. The anti-solvent will slowly diffuse into the DMF solution, causing crystals to form over time.[5]

Q2: My compound "oiled out" of the solution instead of forming crystals. What should I do?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if impurities are depressing the melting point.

  • Solution 1 (Lower Temperature): Re-heat the solution until everything dissolves again. Allow it to cool much more slowly. You can insulate the flask to encourage slow cooling.

  • Solution 2 (Add More Solvent): The concentration may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and re-heat to dissolve.

  • Solution 3 (Scratch/Seed): Vigorously scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a tiny seed crystal of the pure compound if available.

Q3: My crystal yield is very low. How can I improve it?

A3: Low yield means too much compound remained dissolved in the mother liquor.

  • Reduce Solvent Volume: You may have used too much solvent. You can try to carefully evaporate some of the solvent and re-cool the solution.

  • Cool to Lower Temperature: Ensure the solution is thoroughly chilled. Placing the flask in an ice bath or even a freezer for a short period can significantly increase the yield.

  • Change Solvent System: The chosen solvent may be too good at dissolving your compound even at low temperatures. Try a less polar solvent or a binary mixture where your compound is less soluble.

Visualization: Recrystallization Solvent Selection

G start Start: Crude Product screen Screen Solvents: (Hexane, Isopropanol, EtOAc/Hexane, etc.) start->screen sol_hot Soluble when hot? screen->sol_hot insol_cold Insoluble when cold? sol_hot->insol_cold Yes bad_sol2 Discard: Insoluble sol_hot->bad_sol2 No good_sol Potential Solvent Found insol_cold->good_sol Yes bad_sol1 Discard: Too Soluble insol_cold->bad_sol1 No end Proceed to Bulk Recrystallization good_sol->end try_mix Try Binary Mixture (e.g., add anti-solvent) bad_sol1->try_mix bad_sol2->try_mix try_mix->screen

Caption: Decision tree for selecting a recrystallization solvent.

Section 3: General FAQs - Stability, Storage, and Safety

Q1: How should I properly store the purified 2-Chloro-4-(cyclopropylmethoxy)pyrimidine?

A1: This compound is sensitive to environmental conditions. Proper storage is essential to maintain its purity.

  • Temperature: Keep refrigerated or at -20°C for long-term storage.[6][7]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[8][9]

  • Light: Protect from light.[6]

  • Purity: The compound is stable under the recommended storage conditions.[6]

Q2: What are the main degradation pathways for this compound?

A2: The primary points of reactivity are the chloro-substituent and the pyrimidine ring itself.

  • Hydrolysis: The 2-chloro group is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 2-hydroxy-pyrimidine derivative. This is accelerated by moisture.[8][9][10]

  • Reaction with Nucleophiles: Protic solvents (alcohols, amines) can react with the compound, displacing the chloride.[10]

  • Thermal Decomposition: At high temperatures, the compound can decompose, potentially releasing hazardous gases like nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[6][8]

Q3: What are the key safety precautions for handling 2-Chloro-4-(cyclopropylmethoxy)pyrimidine?

A3: Based on data for structurally similar chloropyrimidines, this compound should be handled as a hazardous chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[8][11]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][11]

  • Exposure: The compound is expected to be an irritant, causing skin and serious eye irritation.[6][8][11] May cause respiratory irritation.[6] Avoid contact with skin and eyes.[8]

  • Disposal: Dispose of waste as hazardous material in accordance with local regulations.[6]

Data Summary Table
ParameterRecommendationRationale / Reference
Storage Temperature Refrigerated or -20°CPrevents degradation.[6][7]
Storage Atmosphere Inert gas (Argon/Nitrogen), dryHygroscopic; sensitive to moisture.[8][9]
Column Chromatography Silica GelStandard stationary phase.
Mobile Phase (Column) Hexanes/Ethyl Acetate or Pet. Ether/CH₂Cl₂Good starting systems for similar compounds.[1][2]
Recrystallization Solvents Screen non-polar solvents like Hexane, IsopentaneBased on solubility principles and related structures.[4]
Handling Chemical Fume Hood, PPECompound is an irritant.[6][8][11]
Visualization: Potential Degradation Pathways

G cluster_degradation Degradation Triggers start 2-Chloro-4-(cyclopropylmethoxy)pyrimidine hydrolysis 2-Hydroxy-4-(cyclopropylmethoxy)pyrimidine start->hydrolysis Hydrolysis decomposition Decomposition Products (HCl, NOx, CO, CO₂) start->decomposition Thermal substitution Substituted Product (e.g., 2-alkoxy, 2-amino) start->substitution Nucleophilic Substitution moisture Moisture (H₂O) moisture->hydrolysis heat Excess Heat heat->decomposition light Light Exposure light->decomposition   contributes to nucleophiles Nucleophiles (e.g., Alcohols, Amines) nucleophiles->substitution

Caption: Factors leading to the degradation of the target compound.

References

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. [Link]

  • 2-chloropyrimidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. [Link]

Sources

Solving solubility issues of pyrimidine intermediates in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Process Chemistry Support Center. Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Development Group[1]

Executive Summary: The "Brick Dust" Challenge

You are likely here because your pyrimidine intermediate is behaving like "brick dust"—it refuses to dissolve in standard organic solvents (DCM, THF, EtOAc), crashes out of reaction mixtures, or streaks uncontrollably during chromatography.

The Root Cause: Pyrimidines possess high crystal lattice energy driven by strong intermolecular


-

stacking and hydrogen bonding (resembling DNA base-pairing).[1][2] To solve this, we must thermodynamically disrupt these interactions.[1][2]

This guide is not a textbook; it is a tactical manual for forcing these molecules into solution to enable reaction, extraction, and purification.

Module 1: Diagnostic Solubility Framework

Before heating your flask, you must characterize the solubility profile.[2] Do not rely on visual inspection alone.[2]

Protocol 1.1: The "Rule of 3" Solubility Screen

Perform this screen on 10 mg of material.

Solvent ClassRepresentative SolventDiagnostic Insight
Dipolar Aprotic DMSO or DMF If insoluble here, you likely have a salt or a polymer.[1][2] If soluble, the issue is lattice energy.[2]
Fluorinated Alcohol HFIP (Hexafluoroisopropanol)The "Magic Bullet." If it dissolves here but not in DMSO, your issue is hydrogen-bond aggregation.[2]
Protic Polar Methanol (warm)If soluble only when hot, crystallization is the best purification method.[2]
Decision Tree: Selecting the Right Solvent Strategy

SolubilityDecisionTree Start Start: Pyrimidine Intermediate Insoluble in DCM/THF CheckDMSO Check Solubility in DMSO or DMF Start->CheckDMSO CheckHFIP Check Solubility in HFIP or TFE CheckDMSO->CheckHFIP Insoluble SolubleDMSO Strategy A: High-Boiling Solvent (Reaction) CheckDMSO->SolubleDMSO Soluble InsolubleDMSO Check Salt Form (Is it zwitterionic?) CheckHFIP->InsolubleDMSO Insoluble SolubleHFIP Strategy B: H-Bond Disruption (Chromatography/Reaction) CheckHFIP->SolubleHFIP Soluble InsolubleHFIP Strategy C: Phase Transfer Catalysis (Heterogeneous) InsolubleDMSO->InsolubleHFIP Not a Salt

Figure 1: Diagnostic logic flow for selecting a solubilization strategy based on initial screening results.

Module 2: Reaction Optimization Strategies

When your reactant won't dissolve, the reaction kinetics drop to near zero.[2] Use these three strategies to overcome the barrier.

Strategy A: The Fluorinated Switch (HFIP/TFE)

Context: For amino-pyrimidines involved in oxidations, C-H activations, or electrophilic substitutions.[1][2] Mechanism: HFIP (Hexafluoroisopropanol) is a potent hydrogen-bond donor.[1][2][3] It solvates the lone pairs on the pyrimidine nitrogens, breaking up aggregates and increasing electrophilicity.

  • Protocol: Replace DCM or THF with HFIP or 2,2,2-Trifluoroethanol (TFE).[1][2]

  • Warning: HFIP is acidic (

    
    ).[2][4] Avoid using with acid-labile protecting groups (e.g., Trityl) or strong nucleophiles (Grignards).[1][2]
    
Strategy B: Phase Transfer Catalysis (PTC)

Context: Alkylation (S_N2) of pyrimidine nitrogens or oxygens where the substrate is solid and the electrophile is organic. Why it works: Instead of forcing the pyrimidine into the organic phase, you bring the reaction to the interface or shuttle the anion.

Standard Protocol (Solid-Liquid PTC):

  • Solvent: Toluene or Acetonitrile (Substrate remains as a slurry).[2]

  • Base: Solid

    
     or 
    
    
    
    (powdered).
  • Catalyst: 5-10 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1][2]

  • Agitation: Vigorous stirring is critical to maximize surface area.[2]

PTC_Mechanism cluster_org Organic Phase (Liquid) cluster_solid Solid Phase / Interface RX Electrophile (R-X) Prod Product (Pyr-R) RX->Prod QY Ion Pair (Q+ Pyr-) QY->Prod Reaction with R-X Prod->QY Cycle Repeats SolidPyr Solid Pyrimidine SolidPyr->QY Deprotonation + Transfer Base Solid Base (K2CO3) Base->QY K+ trapped by Q+ exchange

Figure 2: Solid-Liquid Phase Transfer Catalysis mechanism. The catalyst (Q+) shuttles the pyrimidine anion into the organic phase for reaction.

Module 3: Work-up & Purification

The "Nightmare Scenario": You used DMSO to run the reaction, and now you can't get your product out.

Extracting from High-Boiling Solvents (DMSO/DMF)

Do not rotovap DMSO.[1][2] It concentrates impurities and degrades thermally unstable pyrimidines.[2]

The "Back-Extraction" Protocol:

  • Dilute the DMSO reaction mixture with Water (5 volumes).

  • Extract with n-Butanol or Ethyl Acetate/IPA (4:1) .[1][2]

    • Note: Pure EtOAc is often too non-polar to pull pyrimidines from aqueous DMSO.[2]

  • Wash the organic layer 3x with 5% LiCl (aq) .[2]

    • Mechanism:[1][3][5][6][7] Lithium coordinates tightly with DMSO/DMF, pulling them into the aqueous phase more effectively than brine.[2]

Chromatography "Magic Mixes"

If your compound streaks on silica using DCM/MeOH, the silanols are protonating your pyrimidine.[2] You must dope the mobile phase.

Mobile Phase CompositionApplicationMechanism
DCM / MeOH / NH4OH (90:9:1) General Amino-pyrimidinesAmmonia blocks acidic silica sites; suppresses streaking.[1][2]
DCM / MeOH / Triethylamine (95:4:1) Acid-Sensitive ProductsTEA is milder than ammonia but prevents protonation.[1][2]
DCM / HFIP (95:5) Extremely InsolubleHFIP dissolves the "brick dust" allowing it to load and run.

Module 4: Structural Engineering

If process changes fail, you must modify the molecule temporarily.[2]

1. Lipophilic Masking (Protecting Groups): Install a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group on the pyrimidine amine/amide.[2]

  • Benefit: Breaks intermolecular H-bonding network.[1][2]

  • Result: Massive increase in solubility in DCM/EtOAc.[2]

2. Salt Formation: If the free base is insoluble, form the Mesylate (MsOH) or Tosylate (TsOH) salt.

  • Why: These organic salts often have better solubility in polar organic solvents (like warm ethanol or chloroform) compared to the HCl salt, which can be incredibly lattice-stable and insoluble.[2]

Frequently Asked Questions (FAQ)

Q: My pyrimidine is soluble in hot Methanol but precipitates instantly upon cooling. How do I purify it? A: This indicates high crystallinity.[2] Do not use column chromatography.[2] Instead, exploit this property for recrystallization .[1][2] Dissolve in boiling methanol, hot filter to remove mechanical impurities, and allow to cool slowly. If yield is low, add an anti-solvent like Diethyl Ether dropwise to the cooled solution.[2]

Q: Can I use ultrasound (sonication) to dissolve my intermediate? A: Sonication helps break particle size (kinetic solubility) but does not change thermodynamic solubility.[2] It is useful for preparing samples for LCMS or initiating a reaction, but if the solution is supersaturated, it will eventually precipitate.[2] Warning: Extended sonication can degrade halo-pyrimidines.[1][2]

Q: Why is my yield low when using DMF? A: DMF can decompose to Dimethylamine (DMA) upon heating, which is a nucleophile.[1][2] DMA can displace halogens on your pyrimidine ring, creating a byproduct.[1][2] Always use fresh, anhydrous DMF or switch to NMP (N-Methyl-2-pyrrolidone).[1][2]

References

  • Solubility Parameters & Thermodynamics

    • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014).[2][8] Journal of Chemical & Engineering Data.

  • HFIP in Heterocycle Synthesis

    • Hexafluoroisopropanol: The Magical Solvent for Pd-catalyzed C–H Activation.[9] (2021).[2][10] Chemical Science.

  • Phase Transfer Catalysis

    • Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. (2019).[2][11] Starks, C.M., Liotta, C.L., & Halpern, M. [1][2]

  • Chromatography of Polar Heterocycles

    • Purification of Heterocyclic Compounds: Solvents and Mobile Phases.[2] BenchChem Technical Notes.[2]

For further assistance, submit your specific structure and solvent log to the Process Development Group.[1]

Sources

Validation & Comparative

Distinguishing 2-chloro and 4-chloro pyrimidine isomers by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive methodology for distinguishing 2-chloropyrimidine and 4-chloropyrimidine regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinction relies primarily on molecular symmetry and its impact on magnetic equivalence, providing a robust "self-validating" analytical workflow.

Part 1: Executive Summary

  • The Core Differentiator: Symmetry .

    • 2-Chloropyrimidine possesses a

      
       axis of symmetry passing through C2 and C5. This makes protons H4 and H6 chemically and magnetically equivalent.
      
    • 4-Chloropyrimidine lacks this axis of symmetry. All ring protons (H2, H5, H6) are chemically distinct.

  • The "Eye Test":

    • 2-Chloro: Look for 2 signals (a doublet and a triplet) with an integration ratio of 2:1 .

    • 4-Chloro: Look for 3 signals (a singlet and two doublets) with an integration ratio of 1:1:1 .

Part 2: Structural Analysis & Theoretical Basis

To interpret the spectra correctly, one must understand the magnetic environments created by the nitrogen atoms and the chlorine substituent.

2-Chloropyrimidine ( )[1]
  • Structure: The chlorine atom is attached to C2, between the two nitrogen atoms.

  • Symmetry: The molecule has a plane of symmetry reflecting the left side to the right.

  • Proton Environments:

    • H4 & H6: These are identical. They are adjacent to nitrogen (deshielded) and couple only to H5.

    • H5: This is unique. It is "beta" to the nitrogens and couples to both H4 and H6.

  • Predicted Pattern: An

    
     or 
    
    
    
    system.
    • H4/H6: Doublet (

      
      ).
      
    • H5: Triplet (

      
      ).[1]
      
4-Chloropyrimidine ( )
  • Structure: The chlorine is at C4.

  • Symmetry: No axis of symmetry makes the protons equivalent.

  • Proton Environments:

    • H2: Located between two nitrogens. Most deshielded. Usually appears as a singlet (

      
      ) or broad singlet due to small long-range couplings.
      
    • H6: Adjacent to one nitrogen.[2] Couples strongly to H5. Appears as a doublet (

      
      ).[1]
      
    • H5: Adjacent to the chlorine-bearing carbon. Couples strongly to H6. Appears as a doublet (

      
      ).[1]
      
  • Predicted Pattern: An

    
     system.
    
    • H2: Singlet (

      
      ).[1][3]
      
    • H6: Doublet (

      
      ).[1]
      
    • H5: Doublet (

      
      ).[1]
      

Part 3: Comparative Data Analysis

The following data represents typical values in Chloroform-d (


) . While exact chemical shifts (

) may vary slightly with concentration and temperature, the multiplicity patterns and coupling constants (

)
are definitive.
Table 1: NMR Diagnostic Comparison
Feature2-Chloropyrimidine 4-Chloropyrimidine
Total Signals 2 (Distinct sets)3 (Distinct sets)
H2 Signal Absent (Substituted by Cl)Singlet (

)
@ ~8.9 – 9.1 ppm
H4 Signal Doublet (

)
@ ~8.6 ppm (Equiv. to H6)
Absent (Substituted by Cl)
H5 Signal Triplet (

)
@ ~7.3 ppm
Doublet (

)
@ ~7.4 – 7.5 ppm
H6 Signal Doublet (

)
@ ~8.6 ppm (Equiv. to H4)
Doublet (

)
@ ~8.6 – 8.7 ppm
Integration 2:1 (H4/6 : H5)1:1:1
Key Coupling (

)

Hz

Hz
Table 2: NMR Diagnostic Comparison
Feature2-Chloropyrimidine 4-Chloropyrimidine
Total Signals 3 (C2, C4/6, C5)4 (C2, C4, C5, C6)
Symmetry Logic C4 and C6 are equivalent (1 signal).All carbons are unique.

Part 4: Experimental Protocol

To ensure high-quality data for differentiation, follow this standard operating procedure (SOP).

1. Sample Preparation:

  • Mass: Dissolve 5–10 mg of the sample in 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ).
  • Homogeneity: Ensure the solution is clear. Filter if suspended solids are visible (paramagnetic particles can broaden splitting patterns).

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

2. Acquisition Parameters (Standard 1H):

  • Pulse Angle:

    
     (maximizes signal-to-noise for quick scans).
    
  • Relaxation Delay (D1): Set to

    
     second. (Aromatic protons relax relatively slowly; insufficient delay can affect integration accuracy).
    
  • Scans (NS): 16 scans are usually sufficient for >5 mg sample.

  • Spectral Width: 12–14 ppm (ensure the downfield H2/H4/H6 signals are not aliased).

3. Processing:

  • Window Function: Apply mild exponential multiplication (LB = 0.3 Hz).

  • Phasing: Critical for accurate integration. Ensure the baseline is flat.

  • Referencing: Reference residual

    
     to 7.26 ppm or 
    
    
    
    to 2.50 ppm.

Part 5: Decision Logic (Visualization)

The following decision tree illustrates the logical flow for identifying the isomer based on spectral data.

NMR_Identification Start Unknown Chloropyrimidine Sample CountSignals Step 1: Count 1H NMR Signals (Aromatic Region) Start->CountSignals TwoSignals 2 Distinct Signals CountSignals->TwoSignals Symmetric ThreeSignals 3 Distinct Signals CountSignals->ThreeSignals Asymmetric CheckMultiplicity2 Step 2: Check Multiplicity TwoSignals->CheckMultiplicity2 CheckMultiplicity3 Step 2: Check Multiplicity ThreeSignals->CheckMultiplicity3 Pattern2 Doublet (2H) + Triplet (1H) (Symmetric System) CheckMultiplicity2->Pattern2 Pattern3 Singlet (1H) + Doublet (1H) + Doublet (1H) (Asymmetric System) CheckMultiplicity3->Pattern3 Result2 IDENTIFIED: 2-Chloropyrimidine Pattern2->Result2 Result4 IDENTIFIED: 4-Chloropyrimidine Pattern3->Result4 Confirm13C Optional Confirmation: 13C NMR Signal Count Result2->Confirm13C Expect 3 Signals Result4->Confirm13C Expect 4 Signals

Figure 1: Logical workflow for distinguishing chloropyrimidine isomers based on proton signal count and multiplicity.

Part 6: Advanced Troubleshooting (HMBC)

In cases where the sample is a complex derivative (e.g., further substituted), 1D NMR might be ambiguous. Use HMBC (Heteronuclear Multiple Bond Correlation) to resolve this.

  • 2-Chloropyrimidine Derivative:

    • The unique H5 proton will show HMBC correlations to two equivalent carbons (C4 and C6).

  • 4-Chloropyrimidine Derivative:

    • The H5 proton will show strong correlation to C4 (bearing Cl) and C6.

    • Crucial: The H6 proton will show a correlation to C2 (between nitrogens) and C4. The H2 proton (singlet) will correlate to C4 and C6.

    • Differentiation: In 4-Cl, H5 and H6 are chemically distinct and will correlate to different sets of carbons, whereas in 2-Cl, H4 and H6 are equivalent.

References

  • National Institute of Standards and Technology (NIST). Pyrimidine, 2-chloro- Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • SpectraBase. 2,4-Dichloropyrimidine 13C NMR Spectrum. (Used for comparative chemical shift logic of asymmetric pyrimidines). [Link]

  • Reich, H. J. Proton NMR Chemical Shifts and Coupling Constants in Heterocycles. University of Wisconsin-Madison. [Link]

Sources

Comparative reactivity of cyclopropylmethanol vs. other primary alcohols in SnAr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylmethanol (CPM) occupies a distinct niche in nucleophilic aromatic substitution (SnAr). While chemically a primary alcohol, its reactivity profile is kinetically retarded compared to linear primary alcohols (e.g., ethanol,


-butanol) due to significant 

-branching steric effects imposed by the cyclopropyl ring.

The Bottom Line:

  • Reactivity: CPM is 2–5x slower than ethanol in standard SnAr conditions but significantly faster (>10x) than secondary alcohols like isopropanol.

  • Mechanism: The reaction is governed by steric hindrance during the rate-determining formation of the Meisenheimer complex, not by electronic deactivation of the nucleophile.

  • Strategic Value: Despite lower reactivity, CPM is frequently selected in medicinal chemistry (e.g., kinase inhibitors) because the cyclopropyl motif imparts metabolic stability (blocking P450 oxidation sites) and favorable lipophilicity changes (

    
    logP) compared to standard alkyl chains.
    

Mechanistic Analysis: Sterics vs. Electronics

To predict the performance of CPM, we must decouple the electronic nature of the alkoxide from its steric demands.

A. Electronic Profile (pKa and Nucleophilicity)

The acidity of cyclopropylmethanol is comparable to other primary alcohols.

  • Methanol pKa: ~15.5

  • Ethanol pKa: ~16.0

  • Cyclopropylmethanol pKa: ~15.1 – 15.5

Implication: The resulting cyclopropylmethoxide anion is equally basic to ethoxide. There is no significant electronic penalty (inductive withdrawal) reducing its nucleophilic power. The cyclopropyl group is a weak


-donor, theoretically destabilizing the anion slightly (making it more reactive), but this is negligible compared to steric factors.
B. Steric Profile (The Kinetic Brake)

The rate-limiting step in SnAr (for fluoro/nitro-arenes) is the nucleophilic attack to form the Meisenheimer Complex . This step is highly sensitive to the steric bulk of the nucleophile.

  • Linear Primary (Ethanol): Minimal steric interference.

  • Branched Primary (CPM): The cyclopropyl ring creates

    
    -branching. While the oxygen is on a primary carbon, the rigid "V-shape" of the cyclopropyl group creates a wider steric cone than a flexible ethyl chain.
    
  • Secondary (Isopropanol):

    
    -branching severely hampers approach.
    

Taft Steric Parameters (


) for Reference: 
  • Methyl (

    
    ): 
    
    
    
    (Reference)
  • Ethyl (

    
    ): 
    
    
    
  • Cyclopropylmethyl: Estimated

    
     to 
    
    
    
    (Analogous to Isobutyl)
  • Isobutyl (

    
    ): 
    
    
    
C. Visualization of the Mechanism

The following diagram illustrates the critical "Attack Phase" where CPM's bulk creates friction.

SnAr_Mechanism cluster_sterics Kinetic Bottleneck Substrate Fluoro-Nitroarene (Electrophile) TS1 Transition State 1 (Steric Clash High) Substrate->TS1 Attack (RDS) Nucleophile Cyclopropylmethoxide (Nucleophile) Nucleophile->TS1 Attack (RDS) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate k1 Product Aryl Cyclopropylmethyl Ether Intermediate->Product Loss of F- (Fast)

Caption: The rate-determining step (RDS) involves the bulky cyclopropyl group navigating the trajectory orthogonal to the aromatic ring.

Comparative Performance Guide

The following table synthesizes experimental trends for the reaction of various alcohols with a standard electrophile (e.g., 4-fluoronitrobenzene) in THF/NaH.

Alcohol ClassRepresentativeRelative Rate (

)
Yield PotentialSteric RiskPrimary Application
Primary (Small) Methanol100High (>95%)LowCost-effective etherification
Primary (Linear) Ethanol~85High (>90%)LowGeneral purpose
Primary (Branched) Cyclopropylmethanol ~30–40 Good (80–90%) Medium Metabolically stable ethers
Primary (Bulky) Neopentyl Alcohol< 5Low-ModHighSpecialized steric blocking
Secondary Isopropanol< 10ModerateHighSolubility improvement

Key Takeaway: CPM is the "limit" of high-throughput SnAr. It reacts reliably but often requires elevated temperatures (


) or stronger bases compared to Methanol which often reacts at Room Temperature (RT).

Experimental Protocol: The "Gold Standard" for CPM

Due to the reduced kinetic rate, simply swapping Ethanol for CPM in a protocol often leads to incomplete conversion. This optimized protocol ensures full conversion.

Reagents:

  • Substrate: 1.0 equiv (e.g., 2,4-difluoronitrobenzene)

  • Cyclopropylmethanol: 1.2 – 1.5 equiv

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (

    
    )
    
  • Solvent: Anhydrous THF (0.2 M) or DMSO (for unactivated substrates)

Step-by-Step Workflow:

  • Alkoxide Formation (Critical):

    • Charge a flame-dried flask with NaH (1.5 equiv) and anhydrous THF under Argon.

    • Cool to

      
      .
      
    • Add Cyclopropylmethanol (1.2 equiv) dropwise. Note: Evolution of

      
       gas.
      
    • Stir at

      
       for 15 mins, then warm to RT for 15 mins. Ensure the solution becomes clear (alkoxide formation complete).
      
  • SnAr Addition:

    • Cool the alkoxide solution back to

      
       (to prevent exotherm spikes).
      
    • Add the electrophile (dissolved in minimal THF) dropwise.

  • Reaction Phase:

    • For Activated Substrates (e.g., o/p-nitro): Stir at RT. Monitor by LCMS at 1 hour.

    • For Deactivated Substrates (e.g., chloropyrimidines): Heat to

      
      .
      
  • Quench:

    • Carefully quench with saturated

      
       or water. Caution: Unreacted NaH will bubble.
      
Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Conversion with CPM Check1 Is the substrate activated? Start->Check1 Branch1_Yes Yes (Nitro/CN present) Check1->Branch1_Yes Branch1_No No (Only Halogens) Check1->Branch1_No Check2 Is Product forming but slow? Branch1_Yes->Check2 Action2 Switch Solvent to DMSO/DMF (Dipolar Aprotic accelerates SnAr) Branch1_No->Action2 Action1 Increase Temp to 60°C Check Alkoxide solubility Check2->Action1 No Action3 Add 18-Crown-6 (Breaks alkoxide aggregates) Check2->Action3 Yes

Caption: Diagnostic flow for optimizing CPM yields. Solvent polarity is the most effective lever.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.[1] Steric Effects in Organic Chemistry, Wiley, New York. (Foundational text on

    
     values).
    
  • Rohrbaugh, R. H., & Jurs, P. C. (1987). Description of steric effects of substituents in organic chemistry. Chemical Reviews, 87(6), 1313–1337. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparison of Cyclopropyl vs Oxetanyl/Alkyl physicochemical properties). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SnAr mechanism and leaving group trends).

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Alkoxy Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative crystal structure analysis of a homologous series of 4-alkoxy substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of substituent modification on the solid-state architecture of these important heterocyclic compounds. By integrating established experimental protocols with in-depth analysis of intermolecular interactions, this document serves as both a practical manual and an insightful commentary on the principles of crystal engineering.

Introduction: The Significance of Crystal Packing in 4-Alkoxy Pyrimidines

4-Alkoxy substituted pyrimidines are a class of compounds with significant potential in medicinal chemistry and materials science. The pyrimidine core is a key pharmacophore in numerous therapeutic agents, and the nature of the alkoxy substituent can profoundly influence a molecule's physicochemical properties, including solubility, bioavailability, and crystal polymorphism. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for controlling these properties and for the rational design of new materials with desired functionalities.

The length and flexibility of the alkoxy chain (—O—(CH₂)n—CH₃) are key determinants of the supramolecular assembly in the crystal lattice. Subtle changes in chain length can lead to significant variations in crystal packing, driven by a delicate balance of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. This guide will explore these relationships through a comparative analysis of a model homologous series: 4-methoxy-, 4-ethoxy-, 4-propoxy-, and 4-butoxypyrimidine.

Part 1: Experimental Workflow for Crystal Structure Determination

The foundation of any crystal structure analysis is the acquisition of high-quality diffraction data from a single crystal. The following protocol outlines a robust and self-validating workflow for this process.

Synthesis and Crystallization

The initial and often most challenging step is the growth of single crystals suitable for X-ray diffraction. For the 4-alkoxy pyrimidine series, a common synthetic route involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyrimidine ring with the corresponding alkoxide.

Experimental Protocol: Synthesis of 4-Alkoxypyrimidines and Single Crystal Growth

  • Synthesis: To a solution of 4-chloropyrimidine in anhydrous tetrahydrofuran (THF), add 1.1 equivalents of the desired sodium alkoxide (e.g., sodium methoxide, sodium ethoxide). The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 4-alkoxypyrimidine.

  • Crystallization: High-quality single crystals are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture. A good starting point is a solvent in which the compound is moderately soluble[1].

    • Method: Dissolve the compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane, ethyl acetate). Place the vial in a larger, sealed container containing a less volatile anti-solvent (e.g., hexane, diethyl ether). The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the solubility of the compound, promoting the formation of well-ordered crystals. For compounds that are only soluble in highly polar solvents like DMF or DMSO, a liquid diffusion method can be employed where a less dense, miscible anti-solvent is carefully layered on top of the solution[2].

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[3][4].

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. This process yields the atomic coordinates, bond lengths, bond angles, and other important crystallographic parameters.

Caption: Workflow for the crystal structure analysis of 4-alkoxy pyrimidines.

Part 2: Comparative Analysis of a Homologous Series of 4-Alkoxypyrimidines

To illustrate the principles of comparative crystal structure analysis, we will consider a hypothetical dataset for a series of 4-alkoxy pyrimidines. This data is representative of what would be expected for such a series of small organic molecules.

Crystallographic Data

Table 1: Hypothetical Crystallographic Data for 4-Alkoxy Pyrimidines

CompoundFormulaAlkoxy ChainCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1 C₅H₆N₂OMethoxyMonoclinicP2₁/c7.585.8912.45105.2536.84
2 C₆H₈N₂OEthoxyMonoclinicP2₁/c7.925.9514.88108.9662.44
3 C₇H₁₀N₂OPropoxyTriclinicP-16.128.349.5698.7481.22
4 C₈H₁₂N₂OButoxyMonoclinicP2₁/n8.886.0517.21102.4903.54

Z is the number of molecules in the unit cell.

Analysis of Crystal Packing and Intermolecular Interactions

The variation in the alkoxy chain length is expected to systematically influence the crystal packing.

  • Short Chains (Methoxy and Ethoxy): With shorter, less flexible alkoxy chains, the crystal packing is often dominated by interactions involving the pyrimidine ring. We would anticipate the formation of π-π stacking interactions between adjacent pyrimidine rings. Additionally, weak C—H···N hydrogen bonds between the pyrimidine ring hydrogen atoms and the nitrogen atoms of neighboring molecules are likely to be significant.

  • Longer Chains (Propoxy and Butoxy): As the alkyl chain length increases, van der Waals interactions between the chains become more prominent[5][6][7]. This can lead to a segregation of the molecules into polar regions (pyrimidine rings) and non-polar regions (alkoxy chains). The increased conformational flexibility of the longer chains may also lead to different, and sometimes more complex, packing arrangements, as suggested by the change in space group for the propoxy derivative in our hypothetical data.

Part 3: Advanced Analysis with Hirshfeld Surfaces

To provide a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method partitions the crystal space into regions associated with each molecule, and the surface represents the boundary where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal[8].

Experimental Protocol: Hirshfeld Surface Analysis

  • Input Data: The analysis is performed using a Crystallographic Information File (CIF) obtained from the single-crystal X-ray diffraction experiment.

  • Software: The CrystalExplorer software is a widely used tool for Hirshfeld surface analysis[9][10].

  • Surface Generation: The Hirshfeld surface is generated for a single molecule within the crystal lattice.

  • Property Mapping: Various properties can be mapped onto the Hirshfeld surface. A particularly useful property is dnorm, which is a normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The distribution and shape of the points on this plot provide a quantitative summary of the different types of intermolecular contacts.

Comparative Hirshfeld Analysis of 4-Alkoxy Pyrimidines

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeMethoxy (%)Ethoxy (%)Propoxy (%)Butoxy (%)
H···H45.252.858.965.1
N···H/H···N28.524.120.316.8
C···H/H···C15.814.513.211.5
O···H/H···O8.16.95.95.2
Other2.41.71.71.4
  • The contribution of H···H contacts increases steadily with the length of the alkoxy chain, reflecting the growing importance of van der Waals interactions between the alkyl groups.

  • Conversely, the contributions of contacts involving the heteroatoms of the pyrimidine ring (N···H and O···H) decrease with increasing chain length. This suggests that the packing of the longer-chain derivatives is more influenced by the hydrophobic alkyl chains, which may sterically hinder some of the interactions involving the pyrimidine core.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 2-Chloro-4-(cyclopropylmethoxy)pyrimidine, a halogenated heterocyclic molecule, is typical of the building blocks used in modern medicinal chemistry. While its specific toxicological profile may not be extensively documented, its structural class provides clear guidance on its potential hazards and the necessary precautions for its handling and disposal.

This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine, ensuring the protection of laboratory personnel and compliance with environmental regulations. The procedures outlined are built on established principles of chemical safety and hazardous waste management.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the risks. Based on data from structurally similar chlorinated pyrimidines, we can anticipate the primary hazards associated with 2-Chloro-4-(cyclopropylmethoxy)pyrimidine.

The causality behind this approach is rooted in structure-activity relationships; the presence of the chlorinated pyrimidine core is a strong indicator for specific hazard classifications. This chemical belongs to the halogenated heterocyclic building blocks class. Waste containing this compound is classified as hazardous and must be disposed of in accordance with local and national regulations[1].

Table 1: Anticipated Hazard Profile

Hazard Classification Category Key Considerations Source(s)
Skin Corrosion/Irritation Category 2 Causes skin irritation. Prolonged or repeated contact should be avoided. [1][2][3][4]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. Direct contact can lead to significant injury. [1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation if inhaled. [1][2]

| Acute Toxicity (Oral) | Category 4 | Some analogues are harmful if swallowed. |[5] |

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound, whether in pure form or in solution, establishing a robust barrier between the researcher and the chemical is paramount. The choice of PPE is a critical control measure to mitigate the risks identified above.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale and Best Practices Source(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne particles. [3]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber) and a fully-buttoned lab coat. Nitrile gloves may offer limited protection; always check manufacturer compatibility charts. A lab coat prevents contamination of personal clothing. [3][6]
Respiratory Protection NIOSH/MSHA-approved respirator. Required if dust formation is likely, if working outside of a fume hood, or if irritation is experienced. Follow OSHA respirator regulations (29 CFR 1910.134). [2][7]

| Work Environment | Certified Laboratory Chemical Fume Hood | All handling of the solid compound and its volatile solutions should occur within a properly functioning fume hood to minimize inhalation exposure. |[6][8] |

Experience-Driven Insight: Always ensure that eyewash stations and safety showers are unobstructed and within a 10-second travel distance from the workstation[1][2][8]. This immediate access is critical in the event of an accidental exposure.

Spill Management Protocol

Accidents happen, and a well-defined spill response protocol is a non-negotiable part of laboratory safety. The primary goals are to contain the spill, prevent exposure, and decontaminate the area.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the area. For a solid spill, isolate a perimeter of at least 25 meters (75 feet)[8].

  • Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood[8].

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Table 2.

  • Containment:

    • For Solid Spills: Gently dampen the material with water to prevent dust from becoming airborne[8].

    • For Liquid Spills: Cover with a non-combustible absorbent material like sand, earth, or vermiculite[5].

  • Collection: Carefully sweep up the absorbed or dampened material and place it into a suitable, sealable, and clearly labeled container for hazardous waste[1][8].

  • Decontamination: Wash all contaminated surfaces with a soap and water solution[8]. Collect the cleaning materials (wipes, absorbent pads) and any contaminated PPE in a vapor-tight plastic bag for disposal as hazardous waste[8].

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Waste Segregation and Collection: A Self-Validating System

The most critical step in proper disposal is meticulous segregation. As a halogenated organic compound, 2-Chloro-4-(cyclopropylmethoxy)pyrimidine waste must not be mixed with non-halogenated waste streams[9][10].

Why this is a self-validating system: Proper segregation at the point of generation prevents costly and complex downstream separation processes for the disposal facility. It ensures that the waste stream is correctly profiled for its final, safe destruction, typically via incineration. Mixing incompatible waste streams can also create unforeseen chemical hazards[10][11].

Protocol for Waste Collection:

  • Select the Correct Container: Use a designated, compatible, and sealable waste container clearly marked "Halogenated Organic Waste"[6][12]. The container must be in good condition and have a secure, airtight lid.

  • Collect All Forms of Waste:

    • Pure Compound/Residue: Any unused or residual solid compound.

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that have come into direct contact with the chemical.

    • Solutions: Reaction mixtures or solutions containing the compound.

  • Proper Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added[6][11]. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Chloro-4-(cyclopropylmethoxy)pyrimidine" and any other components.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

  • Safe Storage: Keep the waste container tightly closed except when adding waste[11][12]. Store it in a cool, dry, well-ventilated, and designated satellite accumulation area away from incompatible materials like strong oxidizing agents[4][6].

Final Disposal Pathway

The ultimate disposal of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is not a task for the individual researcher. It requires a licensed and approved hazardous waste disposal company. The workflow below illustrates the decision-making process from generation to final disposition.

start_end start_end process process decision decision waste waste storage storage A Waste Generation (Pure compound, solution, or contaminated material) B Is the waste properly segregated as 'Halogenated'? A->B C Collect in a designated, compatible, and sealed 'Halogenated Waste' container. B->C Yes I STOP. Segregate waste into the correct stream before proceeding. B->I No D Affix a complete Hazardous Waste label to the container. C->D E Store container in a designated Satellite Accumulation Area. Keep closed. D->E F Is the container full or no longer in use? E->F F->E No G Arrange for pickup by your institution's EHS or a licensed waste contractor. F->G Yes H Final Disposal (Typically via controlled incineration by a professional facility) G->H

Caption: Disposal Workflow for 2-Chloro-4-(cyclopropylmethoxy)pyrimidine.

The recommended final disposal method for halogenated organic compounds is controlled incineration at a licensed facility[8]. This high-temperature process, often equipped with flue gas scrubbing, is designed to completely destroy the compound and neutralize hazardous byproducts like hydrogen chloride gas[4][7]. Never dispose of this chemical down the drain or in regular trash[11][12].

References

  • 2 - SAFETY DATA SHEET. (2013).
  • 3 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific. (2023).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Standard Operating Procedure for Pyridine.
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023).
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • 2-Chloro-4-methylpyrimidine. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.